molecular formula C7H11N3OS B1523074 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea CAS No. 1094561-95-1

3-Amino-1-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B1523074
CAS No.: 1094561-95-1
M. Wt: 185.25 g/mol
InChI Key: WSMCGJIRMWLENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-[2-(thiophen-2-yl)ethyl]urea is a useful research compound. Its molecular formula is C7H11N3OS and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-3-(2-thiophen-2-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c8-10-7(11)9-4-3-6-2-1-5-12-6/h1-2,5H,3-4,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMCGJIRMWLENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thiophene-Urea Scaffolds in Modern Medicinal Chemistry: Synthetic Architectures and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene-urea moiety represents a privileged structural motif in contemporary drug discovery, synergizing the bioisosteric versatility of the thiophene ring with the robust hydrogen-bonding capability of the urea linker. This guide analyzes the medicinal chemistry of thiophene-urea derivatives, focusing on their application as kinase inhibitors (VEGFR, FLT3), antimicrobial agents targeting histidine kinases, and antiviral entry inhibitors. We provide a technical deep-dive into the Gewald reaction for scaffold construction, detailed Structure-Activity Relationship (SAR) insights, and self-validating experimental protocols for laboratory synthesis.

The Pharmacophore Rationale: Electronic & Structural Synergy

The clinical success of thiophene-urea derivatives stems from two distinct physicochemical properties that drive ligand-target interactions:

  • Thiophene as a Phenyl Bioisostere:

    • Electronic Character: Thiophene is electron-rich (π-excessive) compared to benzene. This allows for stronger cation-π interactions with active site residues (e.g., Lysine, Arginine).

    • Steric Profile: The C–S–C bond angle (~92°) and the sulfur atom's van der Waals radius create a unique steric footprint that often allows thiophene derivatives to fit into cryptic pockets where phenyl rings face steric clashes.

    • Metabolic Liability: The sulfur atom is susceptible to oxidation (S-oxidation), which can be modulated by substituting the C-2 or C-5 positions to block metabolic hotspots.

  • The Urea Linker (–NH–CO–NH–):

    • Directional H-Bonding: The urea motif acts as a "molecular glue," serving as both a hydrogen bond donor (2 NH groups) and an acceptor (C=O). In kinase inhibitors, this is critical for binding to the "gatekeeper" residue or the DFG (Asp-Phe-Gly) motif in the activation loop.

    • Conformational Restriction: The planar nature of the urea bond restricts the rotational freedom of the attached aromatic rings, reducing the entropic penalty upon binding to the protein target.

Synthetic Strategies: The Gewald Reaction & Urea Assembly

The synthesis of thiophene-urea derivatives generally proceeds in two phases: the construction of the 2-aminothiophene core via the Gewald Reaction , followed by urea formation.

The Gewald Reaction: Mechanism & Utility

The Gewald reaction is a multicomponent condensation of a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base (morpholine or diethylamine).

Mechanistic Causality:

  • Knoevenagel Condensation: The base deprotonates the activated nitrile, which attacks the ketone to form an

    
    -unsaturated nitrile.
    
  • Sulfurization: The methylene group adjacent to the nitrile is deprotonated and attacks elemental sulfur (

    
    ).
    
  • Cyclization: The resulting thiolate attacks the nitrile carbon (intramolecular Thorpe-Ziegler reaction) to close the ring, followed by tautomerization to yield the 2-aminothiophene.

Urea Assembly Methodologies

Once the 2-aminothiophene is secured, the urea linkage is introduced via one of two primary routes:

  • Route A (Isocyanate Coupling): Reaction with an aryl isocyanate. Pros: High yield, one step.[1] Cons: Limited commercial availability of specific isocyanates.

  • Route B (Carbamate Activation): Activation with phenyl chloroformate or 4-nitrophenyl chloroformate to form a carbamate intermediate, followed by nucleophilic displacement with an amine. Pros: Versatile, avoids handling toxic phosgene directly.

Visualization: Synthetic Workflow

Gewald_Synthesis Ketone Ketone/Aldehyde (R1-CO-CH2-R2) Inter1 Knoevenagel Intermediate Ketone->Inter1 Condensation Nitrile Activated Nitrile (CN-CH2-EWG) Nitrile->Inter1 Base Base (Morpholine) Base->Inter1 Thiolate Mercapto-Nitrile Intermediate Inter1->Thiolate + S8 / 60°C Sulfur Elemental Sulfur (S8) Sulfur->Thiolate Aminothiophene 2-Aminothiophene Core Thiolate->Aminothiophene Cyclization ThiopheneUrea Thiophene-Urea Derivative Aminothiophene->ThiopheneUrea DCM / TEA Isocyanate Aryl Isocyanate (Ar-N=C=O) Isocyanate->ThiopheneUrea

Caption: Logical flow of the Gewald reaction followed by isocyanate coupling to generate the target scaffold.

Structure-Activity Relationship (SAR) Deep Dive

Kinase Inhibition (VEGFR-2 / FLT3)

In the context of Type II kinase inhibitors (e.g., Sorafenib analogs), the thiophene-urea scaffold binds to the inactive conformation (DFG-out) of the kinase.

Structural ZoneModificationBiological Effect (Causality)
Thiophene Ring (Head) Substitution at C-3 (e.g., -COOEt)Enhances hydrophobic contacts in the adenine pocket; stabilizes the planar conformation.
Urea Linker (Core) Replacement with ThioureaOften retains potency but decreases metabolic stability and solubility.
Distal Phenyl Ring (Tail) Electron-Withdrawing Groups (e.g., -CF3, -Cl)Increases the acidity of the urea NH protons, strengthening the H-bond with the Glu/Asp residues in the active site.
Distal Phenyl Ring Bulky lipophilic groups (e.g., -tBu)Targets the allosteric hydrophobic pocket exposed in the DFG-out conformation.
Antimicrobial Activity (Bacterial Histidine Kinase)

Recent research highlights thiophene-ureas as inhibitors of bacterial Two-Component Systems (TCS), specifically targeting the ATP-binding domain of Histidine Kinase (HK).

  • Key Insight: A lipophilic tail is essential to penetrate the bacterial cell wall (Gram-negative permeability).

  • Selectivity: The thiophene core provides selectivity over mammalian serine/threonine kinases due to the distinct topology of the bacterial HK ATP-binding pocket.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Method)

This protocol utilizes the Gewald reaction to create the core scaffold.

Reagents: Methyl ethyl ketone (MEK), Ethyl cyanoacetate, Sulfur (


), Diethylamine, Ethanol.
  • Setup: In a 250 mL round-bottom flask, dissolve methyl ethyl ketone (20 mmol) and ethyl cyanoacetate (20 mmol) in absolute ethanol (30 mL).

  • Activation: Add elemental sulfur (20 mmol) to the stirred solution.

  • Initiation: Dropwise add diethylamine (20 mmol) over 10 minutes. Note: The reaction is exothermic; maintain temperature < 50°C to prevent polymerization.

  • Reflux: Heat the mixture to reflux (70-80°C) for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool the mixture to 0°C (ice bath). The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water.

    • Expected Yield: 60-80%.

    • Validation: ^1H-NMR (DMSO-d6): Look for broad singlet (

      
      ) at 
      
      
      
      ~7.0-7.5 ppm.
Protocol B: Synthesis of 1-(3-Carbethoxy-4,5-dimethylthiophen-2-yl)-3-(4-chlorophenyl)urea

This protocol couples the amine to an isocyanate to form the urea.

Reagents: Product from Protocol A, 4-Chlorophenyl isocyanate, Dichloromethane (DCM), Triethylamine (TEA).

  • Dissolution: Dissolve 2-aminothiophene intermediate (5 mmol) in anhydrous DCM (15 mL).

  • Coupling: Add 4-chlorophenyl isocyanate (5.5 mmol) and a catalytic amount of TEA (0.5 mmol).

  • Reaction: Stir at room temperature for 6-12 hours under nitrogen atmosphere.

    • Why: Isocyanates are moisture sensitive; nitrogen prevents hydrolysis to aniline.

  • Workup: The urea product typically precipitates out of the DCM solution due to low solubility.

  • Filtration: Filter the white/off-white solid. Wash with cold DCM to remove unreacted isocyanate.

  • Validation:

    • IR Spectroscopy: Look for strong Carbonyl stretch (C=O) at ~1650-1700 cm⁻¹.

    • Melting Point: Sharp increase compared to starting amine.

Mechanism of Action: Kinase Binding Topology

The following diagram illustrates the binding mode of a thiophene-urea inhibitor within the VEGFR-2 active site, highlighting the critical "Gatekeeper" interaction.

Kinase_Binding Glu885 Glu885 (C-Helix) Cys919 Cys919 (Hinge Region) Asp1046 Asp1046 (DFG Motif) HydroPocket Hydrophobic Allosteric Pocket Thiophene Thiophene Core (Scaffold) Thiophene->Cys919 Van der Waals UreaNH Urea -NH- (Donor) Thiophene->UreaNH UreaNH->Glu885 H-Bond UreaCO Urea -CO- (Acceptor) UreaNH->UreaCO UreaCO->Asp1046 H-Bond PhenylTail Distal Phenyl (Tail) UreaCO->PhenylTail PhenylTail->HydroPocket Hydrophobic

Caption: Interaction map of Thiophene-Urea inhibitor stabilizing the DFG-out conformation of VEGFR-2.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link][2]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]

  • Urea Derivatives as Anticancer Agents. Journal of Cancer Science & Therapy. [Link]

  • Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

A Technical Guide to 3-Amino-Urea Derivatives Containing Thiophene: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique chemical architecture of thiophene-containing 3-amino-urea derivatives has positioned them as a "privileged scaffold" in modern medicinal chemistry. This guide provides an in-depth exploration of this important class of compounds, intended for researchers, scientists, and professionals in drug development. We will dissect the synthetic pathways, delve into their significant anticancer and antimicrobial activities, analyze their mechanisms of action, and summarize key structure-activity relationships (SAR). This document is structured to provide not only a comprehensive review but also actionable, field-proven insights and detailed experimental protocols to empower further research and development.

Introduction: The Thiophene-Urea Scaffold as a Privileged Structure

In the landscape of drug discovery, the identification of molecular scaffolds that can interact with multiple biological targets is a cornerstone of efficient development. The thiophene ring, a five-membered sulfur-containing heterocycle, is a quintessential example of such a scaffold. It is often considered a bioisostere of a phenyl ring, offering similar steric and electronic properties while introducing unique metabolic profiles and opportunities for hydrogen bonding through its sulfur atom.[1] This has led to the incorporation of thiophene in a multitude of FDA-approved drugs.[1]

When coupled with a urea or thiourea moiety, the resulting structure gains a powerful functional group capable of forming robust hydrogen bonds with protein targets.[2][3] The urea linkage (-NH-CO-NH-) acts as both a hydrogen bond donor and acceptor, a critical feature for binding to the ATP-binding sites of kinases or other enzyme active sites.[2] This dual-feature scaffold—the versatile thiophene ring and the potent urea linker—gives rise to a class of molecules with remarkable biological diversity, from potent kinase inhibitors in oncology to novel antimicrobial agents.[1][4]

Synthetic Strategies for 3-Thienyl Urea Derivatives

The synthesis of 3-thienyl urea derivatives is a multi-step process that hinges on the successful preparation of the key intermediate, a 3-aminothiophene. The subsequent formation of the urea bond can be achieved through several reliable methods.

Synthesis of the 3-Aminothiophene Precursor

The 3-aminothiophene core is less common than its 2-aminothiophene isomer, but it can be reliably synthesized. A common approach involves the reaction of a corresponding 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine. This method provides the 3-aminothiophene in a single, efficient step without the need for a base.[5]

Urea Formation via Isocyanate Intermediates

The most prevalent and straightforward method for forming an unsymmetrical urea is the reaction of an amine with an isocyanate.[6] In this context, the synthesized 3-aminothiophene is reacted with a selected aryl or alkyl isocyanate. The reaction is typically carried out in a dry aprotic solvent like dichloromethane (DCM) or toluene and often proceeds to completion at room temperature or with gentle heating.[6] This method's reliability and the commercial availability of a vast array of isocyanates make it a preferred route for generating diverse libraries of compounds for screening.

Alternative "Phosgene-Free" Urea Synthesis

Due to the high toxicity of phosgene, safer alternatives are highly favored in modern synthesis.[2] N,N'-Carbonyldiimidazole (CDI) is a widely used phosgene equivalent.[2][7] The synthesis involves a two-step, one-pot procedure. First, an aryl amine is reacted with CDI to form an activated imidazole-carbamate intermediate. Then, 3-aminothiophene is added to the mixture, displacing the imidazole group to form the final urea product.[7] This approach avoids hazardous reagents while maintaining high yields. Another method involves reacting an amine with chlorosulfonyl isocyanate, followed by in-situ hydrolysis to yield the urea derivative.[8]

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Urea Formation A 3-Oxotetrahydrothiophene C 3-Aminothiophene (Key Intermediate) A->C Reaction B Hydroxylamine HCl B->C E 1-Aryl-3-(thiophen-3-yl)urea C->E Route A C->E D Aryl Isocyanate (R-N=C=O) D->E F Aryl Amine (R-NH2) H Activated Intermediate F->H Route B (Step 1) G CDI or other Phosgene Equivalent G->H H->E Route B (Step 2)

General Synthetic Workflow for 3-Thienyl Ureas.

Biological Applications and Mechanisms of Action

Derivatives of 3-amino-urea containing thiophene exhibit a wide spectrum of biological activities, most notably in the fields of oncology and microbiology.

Anticancer Activity

The aryl urea scaffold is a hallmark of many successful kinase inhibitors.[1] The discovery of Sorafenib, a multi-kinase inhibitor, began with a 3-thienyl urea lead compound, highlighting the potential of this chemical class.[1]

3.1.1 Kinase Inhibition

Many thiophene-urea derivatives function as Type II kinase inhibitors, binding to the "DFG-out" (inactive) conformation of the kinase. The urea moiety typically forms key hydrogen bonds with the enzyme's hinge region, while the thiophene and the second aryl group occupy adjacent hydrophobic pockets. These compounds have shown potent inhibitory activity against several kinases critical to tumor growth and angiogenesis, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to angiogenesis, effectively starving tumors of their blood supply.[9]

  • Raf Kinases (e.g., c-Raf, BRAF): Inhibition of the Raf-MEK-ERK pathway is a validated strategy for treating various cancers, including melanoma and colorectal cancer.[1]

  • Glycogen Synthase Kinase-3β (GSK-3β): Dysregulation of GSK-3β is implicated in diseases like Alzheimer's and some cancers.[10][11][12] Thiophene-based inhibitors have been developed to target this kinase.

Kinase_Inhibition_Pathway cluster_downstream Downstream Signaling GF Growth Factor (e.g., VEGF) Receptor VEGFR-2 GF->Receptor Binds RAS RAS Receptor->RAS Activates Compound Thiophene-Urea Derivative Compound->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Angiogenesis Angiogenesis, Proliferation, Survival Transcription->Angiogenesis Promotes

Mechanism of Action via VEGFR-2 Inhibition.

3.1.2 Induction of Apoptosis

Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis). Studies have shown that treatment of cancer cell lines with thiophene-urea derivatives leads to cell cycle arrest, often at the G1 phase, and subsequent apoptosis.[3] This is a crucial downstream effect of inhibiting survival-related signaling pathways.

Antimicrobial Activity

The thiophene scaffold is also present in many compounds with potent antimicrobial properties. When combined with a urea or thiourea functionality, these derivatives have shown efficacy against a range of pathogens.

3.2.1 Antibacterial Properties

Several studies have documented the activity of thiophene derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][14] Some compounds have demonstrated minimum inhibitory concentrations (MICs) in the low microgram-per-milliliter range.[13] The presence of specific functional groups, such as halogens or methoxy groups on the aryl rings, appears to enhance this activity.[13][14]

3.2.2 Antifungal Properties

These derivatives have also been evaluated for their antifungal activity against species like Candida albicans and Aspergillus niger, with some compounds showing excellent to moderate efficacy.[13][15]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3-thienyl urea scaffold has yielded critical insights into the structural requirements for biological activity.

  • Urea/Thiourea Moiety: The urea or thiourea linker is generally considered essential for activity, acting as the primary anchor to the target protein through hydrogen bonding.[3]

  • Substitution on the Thiophene Ring: The substitution pattern on the thiophene ring itself can modulate activity. Often, small alkyl or electron-withdrawing groups are tolerated and can enhance binding or improve pharmacokinetic properties.

  • Substitution on the Second Aryl Ring: This is the most common site for modification to optimize potency and selectivity.

    • Halogens: Introducing electron-withdrawing groups like chlorine or fluorine, particularly at the meta or para position, often enhances anticancer activity.[16]

    • Trifluoromethyl Group (-CF3): This group is a common feature in potent kinase inhibitors and often leads to a significant increase in activity.

    • Methoxy/Amide Groups: The presence of methoxy or amide functionalities has been correlated with increased antimicrobial activity, potentially by increasing the molecule's ability to interact with bacterial or fungal targets.[13]

Compound IDThiophene MoietyLinkerSecond Aryl MoietyTarget/OrganismActivity (IC50/MIC)Reference
Lead 3 3-ThienylUreaPhenylc-Raf Kinase17 µM[1]
Compound 29a Thieno[3,2-d]pyrimidineUrea4-ChlorophenylH460 Cancer Cells0.081 µM[16]
Compound 22 Aloperine-derivedUrea4-ChlorophenylPC9 Cancer Cells1.43 µM[3]
Thiophene 4 3-Aminothiophene-2-carboxylateAmide4-ChlorophenylE. coli10-20 µg/mL[13]
Thiophene 5 3-Aminothiophene-2-carboxylateAmide4-MethoxyphenylA. niger10-20 µg/mL[13]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are described in detail. They represent standard, validated methodologies for the synthesis and evaluation of this compound class.

Protocol: Synthesis of a Model 1-(4-chlorophenyl)-3-(thiophen-3-yl)urea

This protocol describes a reliable method for synthesizing a representative compound using the isocyanate route.

Rationale: This method is chosen for its high efficiency, straightforward procedure, and the commercial availability of the required reagents. Dichloromethane is used as the solvent due to its inertness and ability to dissolve both reactants.

Materials:

  • 3-Aminothiophene

  • 4-Chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Argon or Nitrogen supply for inert atmosphere

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve 3-aminothiophene (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).

  • Addition of Isocyanate: To the stirring solution, add 4-chlorophenyl isocyanate (1.05 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, a precipitate often forms. If so, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume in vacuo.

  • Purification: The collected solid is typically pure. If necessary, wash the solid with cold DCM or diethyl ether to remove any unreacted starting material. Recrystallization can be performed if higher purity is required.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[17][18]

Rationale: This assay is a gold standard for initial cytotoxicity screening due to its reliability, sensitivity, and suitability for a 96-well plate format, which allows for high-throughput analysis.[19]

MTT_Workflow A 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat Cells (Add serial dilutions of thiophene-urea compound) B->C D 4. Incubate 24-72h (Drug exposure period) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate 2-4h (Metabolically active cells form purple formazan) E->F G 7. Solubilize Crystals (Add DMSO or other solvent) F->G H 8. Read Absorbance (570 nm on plate reader) G->H

Experimental Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Thiophene-urea test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "medium only" (blank) and "cells only" (vehicle control). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock solution. The final DMSO concentration should be ≤0.5% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Add fresh medium with 0.5% DMSO to the vehicle control wells.[20]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[21]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

  • Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

3-Amino-urea derivatives containing a thiophene core represent a robust and versatile scaffold for the development of novel therapeutic agents. Their proven success as kinase inhibitors in oncology and their emerging potential as antimicrobial agents underscore their importance. The synthetic accessibility of this class allows for the rapid generation of diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of new lead compounds.

Future research should focus on several key areas:

  • Selectivity Profiling: Thoroughly profile new active compounds against a wide panel of kinases and microbial strains to understand their selectivity and potential off-target effects.

  • Pharmacokinetic Optimization: Modify lead structures to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing their potential for in vivo efficacy.

  • Exploration of New Targets: While kinase inhibition is a well-established mechanism, future work could explore other potential targets for this scaffold, expanding its therapeutic reach.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to innovate and unlock the full therapeutic potential of this remarkable chemical class.

References

Click to expand
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012, September 15). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • MDPI. (2021, April 6). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Available from: [Link]

  • Taylor & Francis Online. (2021, January 17). RETRACTED ARTICLE: Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2019, October 9). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Available from: [Link]

  • Bentham Science. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Available from: [Link]

  • National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

  • ScienceDirect. (2022, September 14). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available from: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]

  • National Center for Biotechnology Information. (2024, August 14). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

  • PubMed. (2014, October 6). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. Available from: [Link]

  • ResearchGate. Synthesis of various urea derivatives, molecules of interest and scale‐up. Available from: [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link]

  • Google Patents. US5925762A - Practical synthesis of urea derivatives.
  • International Letters of Chemistry, Physics and Astronomy. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Available from: [Link]

  • National Center for Biotechnology Information. (2021, June 8). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Available from: [Link]

  • Bulletin of the Chemical Society of Ethiopia. THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Available from: [Link]

  • ResearchGate. (2025, October 13). Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

  • MDPI. (2013, March 19). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Available from: [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]

  • National Center for Biotechnology Information. (2026, January 20). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. Available from: [Link]

  • ResearchGate. (2025, September 7). Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. Available from: [Link]

  • PubMed. (2021, June 8). Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Available from: [Link]

  • ScienceDirect. (2022, July 15). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021, November 21). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]

  • Google Patents. US4847386A - Process for preparing thiophene derivatives.
  • Sciforum. Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea†. Available from: [Link]

  • National Center for Biotechnology Information. (2025, November 5). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Available from: [Link]

  • Royal Society of Chemistry. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Available from: [Link]

  • PubMed. (2020, October 1). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. Available from: [Link]

  • MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available from: [Link]

  • PubMed. (2019, February 15). Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. Available from: [Link]

Sources

Methodological & Application

Synthesis of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-1-[2-(thiophen-2-yl)ethyl]urea, also known as N-[2-(2-thienyl)ethyl]hydrazinecarboxamide, is a molecule of interest in medicinal chemistry and drug development due to its structural motifs. The thiophene ring is a common scaffold in many pharmaceuticals, and the aminourea functionality can participate in various biological interactions.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this target molecule starting from the commercially available 2-thiopheneethylamine. The described method is a robust and efficient two-step, one-pot procedure that leverages the reactivity of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and explaining the rationale behind the experimental choices to ensure reproducibility and success.

Synthetic Strategy: A Mechanistic Overview

The synthesis of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea from 2-thiopheneethylamine is achieved through a two-step, one-pot reaction. This strategy is predicated on the in-situ formation of a reactive intermediate, followed by its immediate reaction with a nucleophile to yield the final product. This approach minimizes the need for isolation and purification of potentially unstable intermediates, thereby improving overall efficiency.

The core of this protocol lies in the use of 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent. CDI is a versatile and safer alternative to highly toxic phosgene for the activation of amines.[3]

Step 1: Activation of 2-Thiopheneethylamine with CDI

The synthesis commences with the nucleophilic attack of the primary amine of 2-thiopheneethylamine on one of the carbonyl carbons of CDI. This reaction results in the formation of a highly reactive N-acylimidazole intermediate, specifically N-[2-(thiophen-2-yl)ethyl]imidazole-1-carboxamide. Imidazole is an excellent leaving group, making this intermediate susceptible to subsequent nucleophilic attack.[4]

Step 2: Nucleophilic Substitution with Hydrazine

The second step involves the introduction of hydrazine hydrate into the reaction mixture. The terminal amino group of hydrazine, being a potent nucleophile, attacks the carbonyl carbon of the N-acylimidazole intermediate. This leads to the displacement of the imidazole leaving group and the formation of the desired 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea. The overall reaction is driven by the formation of the stable urea bond and the release of imidazole.

The choice of a one-pot procedure is deliberate to streamline the workflow and maximize yield by minimizing transfer losses and decomposition of the activated intermediate.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Thiopheneethylamine≥98%Sigma-Aldrich30434-37-8
1,1'-Carbonyldiimidazole (CDI)Reagent gradeSigma-Aldrich530-62-1
Hydrazine hydrate98%Sigma-Aldrich7803-57-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Diethyl etherAnhydrousSigma-Aldrich60-29-7
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific7757-82-6
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Reaction Scheme

Synthesis_Scheme Thiopheneethylamine 2-Thiopheneethylamine Intermediate N-Acylimidazole Intermediate Thiopheneethylamine->Intermediate + CDI - Imidazole.HCl CDI CDI Product 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea Intermediate->Product + Hydrazine Hydrate - Imidazole Hydrazine Hydrazine Hydrate Imidazole Imidazole

Caption: Reaction scheme for the synthesis of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiopheneethylamine (1.27 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Activation with CDI: In a separate flask, prepare a solution of 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled solution of 2-thiopheneethylamine over a period of 30 minutes using a dropping funnel. The addition of CDI activates the amine, and it is crucial to maintain the temperature at 0 °C to control the reaction rate and prevent side reactions.[3]

  • Intermediate Formation: After the complete addition of the CDI solution, allow the reaction mixture to stir at 0 °C for 1 hour. During this time, the formation of the N-acylimidazole intermediate occurs. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Reaction with Hydrazine: To the same flask containing the in-situ generated intermediate, add hydrazine hydrate (0.55 mL, 11 mmol, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition of hydrazine hydrate, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction by TLC until the starting material and intermediate are consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, wash the reaction mixture with water (2 x 30 mL) to remove any unreacted hydrazine and imidazole.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product will be obtained as a solid. Triturate the solid with cold diethyl ether to remove any soluble impurities.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in dichloromethane).

  • Characterization:

    • Appearance: White to off-white solid.

    • Melting Point: Determine the melting point of the purified product.

    • ¹H NMR and ¹³C NMR: Record the NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure.

    • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product (C₇H₁₁N₃OS, MW: 185.25 g/mol ).

Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Characterization A Dissolve 2-Thiopheneethylamine in DCM B Cool to 0 °C A->B C Add CDI solution dropwise B->C D Stir for 1h at 0 °C (Intermediate Formation) C->D E Add Hydrazine Hydrate dropwise at 0 °C D->E F Stir for 3-4h at Room Temperature E->F G Wash with Water F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate under Reduced Pressure H->I J Triturate with Diethyl Ether I->J K Filter and Dry the Product J->K L Recrystallization or Column Chromatography K->L M Characterize by NMR, MS, and MP L->M

Caption: Experimental workflow for the synthesis of the target molecule.

Expected Results and Data Interpretation

The successful synthesis should yield 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea as a solid. The expected yield for this reaction, based on similar procedures, is typically in the range of 60-80%.

Table of Expected Data

ParameterExpected Value
Molecular Formula C₇H₁₁N₃OS
Molecular Weight 185.25 g/mol
Appearance White to off-white powder
Purity (by NMR) >95% after purification
Key ¹H NMR Signals (DMSO-d₆, δ ppm) Signals corresponding to the thiophene ring protons, the ethyl chain protons, the NH protons of the urea, and the NH₂ protons.
Key ¹³C NMR Signals (DMSO-d₆, δ ppm) Signals for the thiophene carbons, the ethyl carbons, and the urea carbonyl carbon.
Mass Spectrum (m/z) [M+H]⁺ at approximately 186.07

Troubleshooting and Safety Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture can deactivate the CDI and the intermediate.

    • Maintain the reaction temperature strictly at 0 °C during the addition of CDI and hydrazine to prevent side reactions.

    • Ensure complete formation of the intermediate before adding hydrazine by monitoring with TLC.

  • Impure Product:

    • Thorough washing during the work-up is crucial to remove imidazole and excess hydrazine.

    • Effective trituration with a non-polar solvent like diethyl ether can significantly improve purity.

    • If necessary, employ column chromatography for rigorous purification.

  • Safety Precautions:

    • 1,1'-Carbonyldiimidazole (CDI): Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate PPE.

    • Dichloromethane (DCM): Volatile and a potential carcinogen. Use in a fume hood.

    • The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea from 2-thiopheneethylamine. By following the outlined two-step, one-pot procedure utilizing CDI as a coupling agent, researchers can efficiently and reliably produce this valuable compound for further investigation in drug discovery and development programs. The emphasis on mechanistic understanding, detailed experimental steps, and troubleshooting guidance aims to empower scientists to achieve successful and reproducible results.

References

  • Therapeutic importance of synthetic thiophene. PMC. [Link]

  • Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. Int J Pharm Biol Sci. [Link]

  • Biointerface Research in Applied Chemistry. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Organic Syntheses. N,N'-Carbonyldiimidazole. [Link]

  • Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][6]Triazolo[4,3-a]pyridines. [Link]

  • MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • PubMed. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. [Link]

Sources

Application Note: Precision Synthesis of Thiophene-Urea Intermediates for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists engaged in the synthesis of kinase inhibitors. It details the preparation of N-(thiophen-yl)urea motifs—a critical pharmacophore in drugs targeting VEGFR, p38 MAPK, and Chk1.

Executive Summary & Pharmacophore Logic

The thiophene-urea moiety is a privileged scaffold in kinase inhibitor design (e.g., analogues of Sorafenib, Chk1 inhibitors). The urea linkage functions as a bidentate hydrogen bond donor/acceptor pair, often engaging the "gatekeeper" residue or the DFG motif (Asp-Phe-Gly) within the kinase ATP-binding pocket. The thiophene ring acts as a bioisostere for phenyl or pyridine rings, offering altered lipophilicity (


) and distinct 

-stacking geometries.

Key Synthetic Challenge: Thiophene amines (aminothiophenes) are frequently unstable as free bases, prone to oxidative darkening and polymerization. Consequently, synthetic routes that generate the amine in situ or utilize stable precursors (carboxylic acids or carbamates) are superior to direct amine couplings.

Strategic Retrosynthesis: The Decision Matrix

Select your synthetic route based on the stability and availability of your thiophene starting material.

Synthesis_Decision_Tree Start Starting Material Availability Acid Thiophene Carboxylic Acid (Most Stable) Start->Acid Amine Thiophene Amine (Potentially Unstable) Start->Amine Ester Thiophene Ester Start->Ester Route_Curtius Route A: Curtius Rearrangement (One-Pot / High Safety) Acid->Route_Curtius DPPA or NaN3 Route_Carbamate Route B: Phenyl Carbamate Activation (Avoids Phosgene) Amine->Route_Carbamate PhOCOCl Route_Isocyanate Route C: Direct Isocyanate Coupling (Fastest, if reagents available) Amine->Route_Isocyanate R-NCO Hydrolysis Hydrolysis Ester->Hydrolysis LiOH/THF Hydrolysis->Acid

Figure 1: Synthetic decision tree for thiophene-urea construction. Green arrows indicate recommended pathways for scalability and stability.

Detailed Experimental Protocols

Protocol A: The Curtius Rearrangement (Recommended for Acids)

Context: This is the industry-standard method for converting stable thiophene carboxylic acids directly to ureas, bypassing the isolation of unstable aminothiophenes. Mechanism: Acid


 Acyl Azide 

Isocyanate (via thermal rearrangement)

Urea.[1]

Reagents:

  • Diphenylphosphoryl azide (DPPA)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Inert Solvent: Toluene (preferred for higher temp) or THF.

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with Thiophene-2-carboxylic acid (1.0 equiv) and anhydrous Toluene (

    
    ).
    
  • Base Addition: Add TEA (1.2 equiv) under

    
     atmosphere. Stir for 10 min at RT.
    
  • Azide Formation: Add DPPA (1.1 equiv) dropwise. Caution: Exothermic. Stir at RT for 30 min.

  • Rearrangement: Heat the mixture to 80–90 °C .

    • Checkpoint: Monitor gas evolution (

      
      ). The reaction is proceeding when bubbling is observed. Continue heating until bubbling ceases (approx. 1–2 h). This forms the isocyanate in situ.[2]
      
  • Coupling: Cool the solution to 50 °C. Add the coupling amine (R-NH

    
    , 1.1 equiv) in one portion.
    
  • Completion: Stir at 50 °C for 2 h, then cool to RT. The urea product often precipitates.

  • Workup: Filter the solid. If no precipitate, dilute with EtOAc, wash with 5% citric acid (removes TEA), sat.

    
     (removes unreacted acid), and brine.
    
Protocol B: The Phenyl Carbamate Method (Recommended for Amines)

Context: If you must start with a thiophene amine (or its HCl salt), avoid phosgene/triphosgene by using phenyl chloroformate to form a stable, crystalline carbamate intermediate.

Reagents:

  • Phenyl chloroformate (PhOCOCl)

  • Pyridine or

    
    
    
  • Solvent: THF or DCM.[3]

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve Thiophene-2-amine (1.0 equiv) in dry THF (

    
    ) at 0 °C. Add Pyridine (1.2 equiv).
    
  • Activation: Dropwise add Phenyl chloroformate (1.05 equiv). A white precipitate (Pyridine·HCl) will form.

  • Isolation: Stir 1 h at RT. Quench with water. Extract with EtOAc. The product is the Phenyl (thiophen-2-yl)carbamate .

    • Note: This intermediate is stable and can be stored.

  • Urea Synthesis: Dissolve the phenyl carbamate (1.0 equiv) in DMSO or DMF. Add the second amine (R-NH

    
    , 1.2 equiv).
    
  • Reaction: Heat to 60–80 °C for 2–4 h. The phenoxide is a good leaving group, driving urea formation.

Critical Control Points & Troubleshooting

ParameterObservationCorrective Action
Thiophene Stability Darkening of reaction mixture (Red/Black)Oxidative polymerization. Ensure strict

atmosphere. Add antioxidants (e.g., BHT) if permissible, or switch to Curtius route.
Curtius Safety Uncontrolled gas evolutionDo not scale up DPPA reactions without thermal safety calorimetry (DSC). Add DPPA slowly at low temp before heating.
Purification Product co-elutes with byproductPhenyl carbamate route generates phenol. Wash organic layer with 1M NaOH to remove phenol completely.
Solubility Urea precipitates earlyThis is good. Filter and wash with cold ether. If stuck in flask, dissolve in hot DMF/MeOH for recrystallization.

Mechanistic Validation (Self-Validating The Protocol)

To ensure the reaction worked before running full characterization, use these in-process checks:

  • IR Spectroscopy (Curtius Route):

    • After heating (Step 4): Look for strong Isocyanate peak at ~2270 cm⁻¹ .

    • After Amine addition (Step 6): Disappearance of 2270 cm⁻¹ and appearance of Urea Carbonyl at ~1650–1690 cm⁻¹ .

  • TLC Monitoring:

    • Thiophene amines are often UV active and stain dark with Anisaldehyde.

    • Ureas are much more polar than the isocyanate/carbamate intermediates.

Pathway Visualization

Reaction_Pathway cluster_0 Curtius Rearrangement cluster_1 Urea Formation Acid Thiophene-COOH AcylAzide Acyl Azide [R-CON3] Acid->AcylAzide DPPA Isocyanate Isocyanate [R-N=C=O] AcylAzide->Isocyanate Δ (-N2) Urea Target Urea [R-NH-CO-NH-R'] Isocyanate->Urea + Amine2 Amine2 Amine (R'-NH2)

Figure 2: Mechanistic flow of the Curtius Rearrangement converting acid precursors to the final urea target.[1][4]

References

  • Curtius Rearrangement Overview & Protocols

    • Source: Organic Chemistry Portal[4]

    • Title: Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas[5]

    • URL:[Link]

  • Phenyl Carbam

    • Source: Journal of Organic Chemistry / NIH
    • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study
    • URL:[Link]

  • Thiophene-Urea Kinase Inhibitors (Chk1)

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed)[6]

    • Title: Discovery of a novel class of 2-ureido thiophene carboxamide checkpoint kinase inhibitors[7]

    • URL:[Link]

  • Thiophene Synthesis & Stability

    • Source: Organic Chemistry Portal[4]

    • Title: Synthesis of Thiophenes (General Methods and Stability)
    • URL:[Link]

Sources

Using 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea in Heterocyclic Synthesis and Drug Design

Part 1: Executive Summary & Chemical Profile

3-Amino-1-[2-(thiophen-2-yl)ethyl]urea (Systematic IUPAC: 1-[2-(thiophen-2-yl)ethyl]semicarbazide) is a high-value bifunctional building block. It combines a reactive hydrazine-urea core (semicarbazide) with a lipophilic 2-(thiophen-2-yl)ethyl tail.

This specific scaffold is a critical tool in medicinal chemistry for two reasons:

  • Bioisosterism: The 2-(thiophen-2-yl)ethyl group serves as a classic bioisostere for the phenethyl moiety (

    
    ), often improving metabolic stability and selectivity in CNS-active drugs (e.g., dopamine and serotonin receptor modulators).
    
  • Heterocyclic Precursor: The semicarbazide core undergoes predictable cyclization to form 1,2,4-triazol-3-ones, 1,3,4-oxadiazoles, and bioactive Schiff bases (semicarbazones).

Chemical Profile
PropertySpecification
Common Name 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea
Systematic Name 1-[2-(thiophen-2-yl)ethyl]semicarbazide
Molecular Formula

Molecular Weight 185.25 g/mol
Core Functionality Nucleophilic Hydrazine (

), Urea Linker, Thiophene Ring
Solubility Soluble in DMSO, DMF, MeOH; Moderate in EtOH; Insoluble in Hexanes
Storage 2–8°C, Hygroscopic (Store under Argon)

Part 2: Synthetic Utility & Reaction Pathways

The utility of this building block lies in its ability to transform into rigid heterocyclic scaffolds while retaining the thiophene "tail." Below are the three primary workflows.

Workflow A: Synthesis of Bioactive Semicarbazones (Schiff Bases)

Target: Anticonvulsant screening libraries, antimicrobial agents. The terminal amino group (


) condenses with aldehydes or ketones to form semicarbazones. These are stable compounds often screened directly for biological activity (e.g., sodium channel inhibition).
Workflow B: Cyclization to 1,2,4-Triazol-3-ones

Target: GPCR ligands, antifungal agents. Under basic conditions or with orthoesters, the semicarbazide cyclizes to form the 1,2,4-triazol-3-one ring. This reaction rigidifies the urea linker, locking the thiophene tail into a specific vector relative to the new core.

Workflow C: Urea Linker Extension

Target: Peptidomimetics, Urea-based inhibitors. Reaction with isocyanates yields biuret derivatives, extending the chain for fragment-based drug discovery.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the core building block.

ReactionPathways Start 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea (Semicarbazide Core) Semicarbazone Semicarbazone (Bioactive Schiff Base) Start->Semicarbazone Cat. AcOH, EtOH Reflux, 2-4h Triazolone 1,2,4-Triazol-3-one (Rigid Heterocycle) Start->Triazolone NaOEt/EtOH or AcOH Reflux Biuret Biuret Derivative (Extended Linker) Start->Biuret DCM, TEA rt, 12h Aldehyde + Aryl Aldehyde (R-CHO) Aldehyde->Start Orthoester + Orthoester (R-C(OEt)3) Orthoester->Start Isocyanate + Isocyanate (R-NCO) Isocyanate->Start

Caption: Divergent synthesis pathways: The semicarbazide core (Blue) reacts with electrophiles to yield Semicarbazones (Green), Triazolones (Red), or Biurets (Yellow).

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Semicarbazones (Schiff Base Formation)

Use Case: Creating a library of potential ion-channel blockers.

Reagents:

  • 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv) (e.g., 2-chlorobenzaldehyde)

  • Ethanol (Absolute, 10 mL/mmol)

  • Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the semicarbazide in 10 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

  • Addition: Add 1.0 mmol of the aryl aldehyde. If the aldehyde is a solid, dissolve it in a minimum amount of ethanol before addition.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The product typically appears as a new spot with lower

    
     than the aldehyde.
    
  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The semicarbazone usually precipitates as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol (

    
     mL). Recrystallize from EtOH/Water if necessary.
    

Validation:

  • 
     NMR:  Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the imine singlet (
    
    
    
    ) around 7.8–8.5 ppm. The urea
    
    
    proton often appears as a broad singlet >10 ppm.
Protocol 2: Cyclization to 1,2,4-Triazol-3-ones

Use Case: Synthesis of rigid analogs for GPCR binding studies.

Reagents:

  • Semicarbazone (from Protocol 1) OR Semicarbazide + Orthoester

  • Sodium Ethoxide (NaOEt) (1.5 equiv)

  • Ethanol (Dry)

Method A: Oxidative Cyclization of Semicarbazones

  • Preparation: Dissolve 1.0 mmol of the semicarbazone (synthesized in Protocol 1) in 10 mL dry ethanol.

  • Cyclization: Add 1.5 mmol of NaOEt (freshly prepared or commercial solution).

  • Reflux: Heat to reflux for 8–12 hours.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water and acidify to pH 4–5 with 1N HCl. The triazolone will precipitate.

  • Filtration: Collect the solid by filtration and dry under vacuum.

Method B: Direct Synthesis with Orthoesters (One-Pot)

  • Mix 1.0 mmol of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea with 1.5 mmol of triethyl orthoformate (or substituted orthoester).

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Reflux in ethanol or toluene for 6 hours.

  • Cool and filter the precipitate.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete condensationIncrease reflux time; add molecular sieves to trap water.
Oiling out (Protocol 1) Product too soluble in EtOHAdd water dropwise to the cold solution to induce precipitation.
No Cyclization (Protocol 2) Base too weak / Wet solventUse freshly prepared NaOEt; ensure anhydrous conditions.
Impurity in NMR Unreacted hydrazineWash crude solid with 5% HCl (aq) to remove unreacted semicarbazide.

Part 6: References

  • Bogolubsky, A. V., et al. (2014). "Facile one-pot synthesis of 4-substituted semicarbazides." RSC Advances, 4, 60642-60649.

  • Chaudhari, S., et al. (2025). "Synthesis, Mechanism of Action And Characterization of Semicarbazide." International Journal of Novel Research and Development, 10(5).

  • Sircar, J. C., et al. (1986).[1] "2,5-Diaminothiazolo[5,4-d]pyrimidin-7(6H)-one, a thio-isostere of 8-amino-guanine."[1] Journal of Medicinal Chemistry, 29, 1804-1806.[1] (Foundational reference for thiophene bioisosteres).

  • Chem-Impex International. "2-(2-Thienyl)ethyl p-toluenesulfonate: Applications in Organic Synthesis."

  • Plekhanova, A., et al. (2025).[2][3] "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides." MDPI Molecules, 30(1).

Sources

Application Note & Protocol: Solvent Selection for Dissolving 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solvent Selection in Biological Assays

This application note provides a comprehensive guide to selecting an appropriate solvent system for 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea for use in a variety of biological assays. We will delve into the physicochemical properties of the compound, explore suitable solvents and co-solvent systems, and provide detailed protocols for solubility screening, stock solution preparation, and serial dilutions.

Physicochemical Profile of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea

A thorough understanding of the compound's structure is the first step in a logical solvent selection process.

  • Chemical Structure:

    • IUPAC Name: 3-amino-1-[2-(thiophen-2-yl)ethyl]urea

    • CAS Number: 1094561-95-1

    • Molecular Formula: C₇H₁₁N₃OS

    • Molecular Weight: 185.25 g/mol

    • Appearance: Powder

The structure of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea contains two key regions influencing its solubility:

  • A nonpolar region: The thiophene ring and the ethyl linker are hydrophobic in nature. Thiophene, while aromatic, is generally considered nonpolar and soluble in many organic solvents[3][4].

  • A polar region: The urea and terminal amino groups are capable of forming hydrogen bonds, imparting a hydrophilic character to this part of the molecule.

This amphipathic nature suggests that the compound is unlikely to be highly soluble in purely aqueous solutions and will likely require an organic solvent or a co-solvent system to achieve the concentrations needed for biological assays.

Primary Solvent Candidate: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is a powerful and versatile aprotic solvent widely used in biological research for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds[5][6][7]. Its miscibility with water makes it an excellent choice for preparing concentrated stock solutions that can then be diluted into aqueous assay media[7].

Key Considerations for Using DMSO:
  • Concentration in Assays: High concentrations of DMSO can be cytotoxic and may interfere with assay components[6]. It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5% (v/v)[6]. A vehicle control (assay media with the same final DMSO concentration) must be included in all experiments to differentiate the effects of the compound from those of the solvent[8].

  • Precipitation Upon Dilution: Compounds dissolved at high concentrations in 100% DMSO may precipitate when diluted into aqueous buffers[1][6]. This is a critical factor to assess during experimental setup.

  • Hygroscopicity and Stability: DMSO is hygroscopic and can absorb moisture from the air, which can affect compound solubility and stability over time. Stock solutions should be stored in tightly sealed vials at low temperatures (-20°C or -80°C) and repeated freeze-thaw cycles should be avoided[1][6].

Alternative and Co-Solvent Systems

While DMSO is the first-line choice, other solvents and co-solvent systems can be considered, especially if DMSO proves to be incompatible with a specific assay or cell type.

Solvent/Co-solventProperties & ConsiderationsTypical Final Concentration
Ethanol (EtOH) A polar protic solvent that can dissolve a range of compounds. Its use in cell culture is well-documented, but it can also have biological effects and toxicity at higher concentrations.[9][10][11]< 0.1% - 1%[9]
Polyethylene Glycols (PEGs) Water-miscible polymers that can increase the solubility of lipophilic compounds and are generally well-tolerated at low concentrations. PEG 300 and PEG 400 are common choices.[12][13]Assay-dependent, minimize concentration
N,N-Dimethylformamide (DMF) A polar aprotic solvent with strong solubilizing properties. However, it is generally more toxic than DMSO and should be used with caution.[14]< 0.5%[14]

Co-solvent systems , which are mixtures of a primary organic solvent with other solvents or aqueous solutions, can enhance the solubility of challenging compounds[12][13]. A common approach for in vivo studies that can be adapted for in vitro work is a mixture of DMSO, PEG, and a surfactant like Tween 80 in a saline or buffer base[12].

Experimental Protocol: Solvent Screening for 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea

The following protocol provides a systematic approach to determining the optimal solvent for your specific experimental needs.

Objective: To identify the most suitable solvent or co-solvent system for dissolving 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea at a desired stock concentration and to assess its stability upon dilution into the final assay buffer.
Materials:
  • 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Ethanol (200 proof), sterile

  • Polyethylene Glycol 300 or 400 (PEG 300/400), sterile

  • Your final biological assay buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Workflow Diagram:

Solvent_Screening_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Observation cluster_dilution Dilution & Stability Check cluster_selection Selection weigh Weigh Compound aliquot Aliquot into Tubes weigh->aliquot add_solvents Add Test Solvents (DMSO, EtOH, etc.) aliquot->add_solvents vortex Vortex/Sonicate add_solvents->vortex observe_initial Observe Initial Solubility vortex->observe_initial dilute Dilute into Assay Buffer observe_initial->dilute observe_final Observe for Precipitation dilute->observe_final select Select Optimal Solvent observe_final->select

Caption: Workflow for solvent screening.

Procedure:
  • Determine Target Stock Concentration: Decide on the highest concentration of the stock solution you will need for your assays (e.g., 10 mM, 20 mM).

  • Weigh Compound: Accurately weigh a small amount of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea (e.g., 1-2 mg) into several sterile microcentrifuge tubes.

  • Add Solvents: To each tube, add a calculated volume of a different test solvent (e.g., 100% DMSO, 100% Ethanol, 50% DMSO/50% PEG400) to achieve your target stock concentration.

  • Promote Dissolution: Vortex each tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you may use a sonicator for 5-10 minutes.

  • Initial Solubility Assessment: Visually inspect each tube for complete dissolution. A clear solution indicates good solubility. Note any tubes where the compound remains in suspension or as a solid.

  • Dilution Test: Take a small aliquot of each clear stock solution and dilute it into your final assay buffer to the highest concentration you plan to use in your experiments. For example, if your stock is 10 mM and your highest assay concentration is 100 µM, perform a 1:100 dilution.

  • Precipitation Check: Let the diluted solutions sit at room temperature for at least 30 minutes and observe for any signs of precipitation (cloudiness, visible particles).

  • Select Optimal Solvent: The best solvent is one that completely dissolves the compound at the desired stock concentration and does not cause precipitation upon dilution into the assay buffer.

Protocol: Preparation of a DMSO Stock Solution and Serial Dilutions

This protocol outlines the standard procedure for preparing a DMSO stock solution and subsequent serial dilutions for use in biological assays.

Workflow Diagram:

Stock_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -20°C/-80°C dissolve->store thaw 5. Thaw Stock store->thaw For Assay dilute_buffer 6. Dilute in Assay Buffer thaw->dilute_buffer use 7. Use Immediately dilute_buffer->use

Caption: Protocol for stock solution preparation.

Procedure:
  • Calculate Required Mass: Determine the mass of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea needed to prepare your desired volume and concentration of stock solution.

    • Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Weigh Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile, conical-bottom tube.

  • Dissolve in DMSO: Add the desired volume of sterile, high-purity DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Serial Dilutions:

When preparing different concentrations for your assay, it is often best to perform serial dilutions in the final assay buffer immediately before use.

  • Thaw Stock Solution: Thaw a single aliquot of your concentrated stock solution.

  • Prepare Highest Concentration: Dilute the stock solution in your assay buffer to the highest concentration needed for your experiment. Ensure the final DMSO concentration is below your predetermined toxicity threshold (e.g., <0.5%).

  • Perform Serial Dilutions: Use the highest concentration working solution to perform a series of dilutions in the assay buffer to obtain the other desired concentrations for your dose-response curve.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates in assay plate Low aqueous solubility; compound concentration exceeds its solubility limit in the final buffer.Perform a dilution test as described in the solvent screening protocol. Consider using a co-solvent system (e.g., with PEG) or lowering the highest tested concentration.[1][15]
High background in vehicle control wells Solvent toxicity.Lower the final concentration of the organic solvent in the assay. Ensure it is below 0.5% for DMSO and 0.1% for ethanol, or determine the specific tolerance of your cell line.[6][9]
Inconsistent results between experiments Stock solution degradation; inaccurate pipetting.Aliquot stock solutions to avoid freeze-thaw cycles. Use calibrated pipettes and ensure thorough mixing at each dilution step.[1][6]

Conclusion

The successful use of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea in biological assays is critically dependent on the selection of an appropriate solvent system. Due to its amphipathic nature, DMSO is the recommended starting solvent . However, researchers must remain vigilant about its potential for cytotoxicity and the risk of compound precipitation upon dilution. By following the detailed protocols for solvent screening, stock solution preparation, and by always including a vehicle control, researchers can ensure the generation of accurate, reliable, and reproducible data, thereby advancing their research and drug development efforts.

References

  • Dimethyl sulfoxide (DMSO): Significance and symbolism. (2026, February 1). Vertex AI Search.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2021, November 21). ACS Medicinal Chemistry Letters.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025, December). BenchChem.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
  • Co-solvents. MedchemExpress.com.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed.
  • In cell culture, can ethanol be used as a solvent for dissolving the drug?. (2015, March 8). ResearchGate.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012, November 29). PubMed.
  • 3-amino-1-[2-(thiophen-2-yl)ethyl]urea. Sigma-Aldrich.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • What is the suitable solvent for synthetic organic compound to be checked for biological activity?. (2018, July 27). ResearchGate.
  • role of DMSO in biochemical assays. (2016, October 6). Reddit.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Ethanol in cell culture: disinfectant or contaminant?. (2015, September 23). MedCrave online.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate.
  • Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. Central Washington University.
  • How Solvent Selection Impacts the Stability of Biologics and Injectables. (2025, September 23). Purosolv.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023, June 26). MDPI.
  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Kowsar Medical Publishing.
  • 2-H-thiophene urea. PubChem.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Cognizance Journal of Multidisciplinary Studies.
  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • 3-amino-1-[2-(thiophen-2-yl)ethyl]urea. Sigma-Aldrich.
  • 3-Amino-1-ethyl-1-(1-methoxypropan-2-yl)urea. PubChem.
  • Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ResearchGate.
  • (+/-)-1-(5-(3-(2-(Diethylamino)ethoxy)phenyl)-3-(piperidin-3-ylcarbamoyl)thiophen-2-yl)urea. PubChem.
  • 3-amino-1-[2-(thiophen-2-yl)ethyl]urea. Sigma-Aldrich.
  • Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. (2023, December 13). ResearchGate.
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023, May 30). MDPI.
  • Urea, 1-ethyl-3-(2-pyridyl)-2-thio. PubChemLite.

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of Bioactive Thiophene-Urea Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Advantage in Scaffold Design

The thiophene-urea pharmacophore represents a "privileged structure" in modern medicinal chemistry, serving as a core scaffold for p38 MAPK inhibitors, VEGFR-2 antagonists, and novel antibacterial agents. While the biological utility of these analogs is well-established, their conventional synthesis is often plagued by sluggish kinetics, incomplete conversions, and difficult purification profiles due to the formation of biuret byproducts.

This Application Note details a high-efficiency, microwave-assisted protocol for synthesizing thiophene-urea analogs. By leveraging dielectric heating, we bypass the thermal lag of conductive heating, accessing higher temperatures rapidly to favor the nucleophilic addition of 2-aminothiophenes to isocyanates. This method reduces reaction times from hours to minutes while significantly suppressing side reactions.[1][2]

Mechanistic Rationale & Reaction Design

Dielectric Heating vs. Conventional Reflux

In conventional synthesis, heat transfers from the vessel wall to the solvent via convection, creating temperature gradients. Microwave irradiation (2.45 GHz) interacts directly with the dipole moment of the reagents and solvent.

  • Dipolar Polarization: Polar solvent molecules (e.g., EtOH, DMF) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., in the Gewald reaction base) oscillate, generating heat through collision.

The Synthetic Pathway

The synthesis is a two-step convergent workflow:

  • Step 1 (Gewald Reaction): A 3-component condensation to form the 2-aminothiophene core.[3][4]

  • Step 2 (Urea Coupling): Nucleophilic attack of the thiophene amine on an aryl isocyanate.

G Start Ketone/Aldehyde + Activated Nitrile Gewald MW-Assisted Gewald Reaction (50-80°C, 15 min) Start->Gewald Sulfur Elemental Sulfur (S8) Sulfur->Gewald Amine 2-Aminothiophene Intermediate Gewald->Amine Cyclization Coupling MW-Assisted Urea Formation (100°C, 10 min) Amine->Coupling Iso Aryl Isocyanate Iso->Coupling Product Thiophene-Urea Analog Coupling->Product Nucleophilic Addition

Figure 1: Sequential microwave-assisted workflow for thiophene-urea synthesis.

Experimental Protocols

Protocol A: Synthesis of 2-Aminothiophene Precursor (Gewald Reaction)

Target: Rapid assembly of the thiophene ring from acyclic precursors.

Reagents:

  • Cyclohexanone (or substituted ketone/aldehyde): 1.0 equiv

  • Ethyl cyanoacetate: 1.0 equiv[3]

  • Elemental Sulfur: 1.0 equiv

  • Morpholine (Base/Catalyst): 1.0 equiv

  • Solvent: Ethanol (Absolute)

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve the ketone (1 mmol), ethyl cyanoacetate (1 mmol), and sulfur (1 mmol) in Ethanol (3 mL).

  • Activation: Add morpholine (1 mmol) dropwise. Note: The reaction is exothermic; a slight temperature rise indicates initiation.

  • Irradiation: Cap the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (Max 150 W)

    • Temperature: 70°C

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up: Cool the vial to room temperature. The product often precipitates directly. Pour the mixture into ice-cold water (10 mL). Filter the solid, wash with cold ethanol, and dry.

  • Validation: Check Purity via TLC (Hexane:EtOAc 3:1). If necessary, recrystallize from Ethanol.[5]

Protocol B: Urea Coupling

Target: Functionalization of the amine to the urea pharmacophore.

Reagents:

  • 2-Aminothiophene (from Protocol A): 1.0 equiv

  • Aryl Isocyanate (e.g., Phenyl isocyanate): 1.1 equiv

  • Solvent: 1,4-Dioxane or THF (Dry)

Procedure:

  • Preparation: In a dry 10 mL microwave vial, dissolve 2-aminothiophene (1 mmol) in 1,4-Dioxane (2 mL).

  • Addition: Add the aryl isocyanate (1.1 mmol). Caution: Isocyanates are moisture sensitive; minimize air exposure.

  • Irradiation:

    • Mode: Dynamic Power (Max 100 W)

    • Temperature: 100°C

    • Hold Time: 10 minutes

  • Work-up: Upon cooling, the urea derivative typically precipitates as a solid.

    • If precipitate forms: Filter and wash with diethyl ether to remove unreacted isocyanate.

    • If solution remains clear: Concentrate solvent in vacuo and recrystallize from EtOH/Water.

Data Analysis & Validation

The microwave method demonstrates superior efficiency compared to traditional oil-bath reflux. The data below summarizes typical results for substituted thiophene-urea analogs.

Table 1: Comparative Efficiency (Microwave vs. Conventional)

ParameterConventional RefluxMicrowave-AssistedImprovement Factor
Gewald Reaction Time 4 - 8 Hours15 - 20 Minutes16x - 24x Faster
Gewald Yield 45 - 60%85 - 95%~1.5x Higher
Urea Coupling Time 3 - 12 Hours5 - 15 Minutes~36x Faster
Urea Yield 60 - 75%88 - 96%~1.3x Higher
Purity (Crude) Low (Requires Column)High (Precipitation)Process Simplified
Troubleshooting Guide (Decision Matrix)

Troubleshooting Check Check TLC/LCMS Post-Reaction Incomplete Starting Material Remains Check->Incomplete Byproducts Multiple Spots (Side Reactions) Check->Byproducts Success Clean Product Spot Check->Success Inc_Action Increase Temp by 10°C OR Extend Time 5 min Incomplete->Inc_Action By_Action Reduce Power Switch Solvent (Dioxane -> Toluene) Byproducts->By_Action

Figure 2: Decision matrix for optimizing reaction outcomes based on TLC analysis.

Safety & Handling

  • Pressure Limits: Microwave heating of volatile solvents (EtOH, THF) in sealed vessels generates significant pressure. Ensure vials are rated for at least 20 bar (300 psi). Do not exceed the vessel's volume limit (typically 2/3 full).

  • Isocyanate Toxicity: Aryl isocyanates are potent sensitizers and lachrymators. Weigh reagents in a fume hood.

  • Superheating: Microwave solvents can reach temperatures well above their atmospheric boiling points. Allow vessels to cool to <50°C before opening to prevent "bumping" or rapid volatilization.

References

  • Sridhar, M. et al. (2007).[5][6] Microwave-assisted synthesis of 2-aminothiophenes via the Gewald reaction.[1][3][4][7] Synthetic Communications.[5] 6

  • Revelant, G. et al. (2011).[1] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes.[1] Synthesis.[1][3][5][7][8][9][10][11][12][13][14] 1

  • BenchChem Technical Support. (2025). Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. BenchChem.[3][8] 3

  • Mishra, R. et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.[13] 13

  • Cheng, K. et al. (2019). Synthesis of Urea Analogues Bearing N-alkyl-N'-(thiophen-2-yl) Scaffold and Evaluation of Their Innate Immune Response to Toll-Like Receptors.[15] European Journal of Medicinal Chemistry.[15] 15

  • BenchChem Technical Support. (2025). A Comparative Guide to Conventional and Microwave-Assisted Synthesis.[8][12][16] BenchChem.[3][8] 8

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in thiophene-ethyl chain coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Queue: High-Hindrance Alkylation Status: Open Agent: Senior Application Scientist, Process Chemistry Division

Mission Statement

You have reached the Tier 3 Support Desk for Difficult Cross-Couplings. This guide addresses the specific failure modes encountered when coupling ethyl chains (or alkyl groups) to sterically hindered thiophenes (e.g., 3,4-disubstituted or ortho-blocked substrates).

The coupling of an


 center (ethyl) with a hindered 

center (thiophene) is notoriously difficult due to two competing failure pathways:
  • Steric Stagnation: The oxidative addition is slow due to the crowded thiophene ring.

  • 
    -Hydride Elimination:  The alkyl-palladium intermediate is prone to eliminating a hydride to form an alkene (vinyl impurity) rather than the desired ethyl product.
    
Module 1: Troubleshooting Decision Tree

Before selecting a protocol, diagnose your current failure mode using the logic flow below.

TroubleshootingTree Start Start: Diagnosis FG_Check Are there sensitive FGs? (Esters, Nitriles, Aldehydes) Start->FG_Check Suzuki_Path Method: Suzuki-Miyaura (Boron) FG_Check->Suzuki_Path Yes (High Sensitivity) Negishi_Path Method: Negishi (Zinc) FG_Check->Negishi_Path Yes (Moderate Sensitivity) Kumada_Path Method: Kumada (Magnesium) FG_Check->Kumada_Path No (Robust Substrate) Suz_Issue Issue: Low Conversion? Suzuki_Path->Suz_Issue Neg_Issue Issue: Isomerization? Negishi_Path->Neg_Issue Suz_Sol1 Switch to K-Trifluoroborates (Molander Salts) Suz_Issue->Suz_Sol1 Reagent Instability Suz_Sol2 Use Bulky Pd-NHC (Pd-PEPPSI-IPr) Suz_Issue->Suz_Sol2 Cat. Death Neg_Sol Add LiCl/LiBr (Knochel Conditions) Neg_Issue->Neg_Sol

Figure 1: Decision matrix for selecting the optimal coupling method based on substrate sensitivity and observed failure modes.

Module 2: The "Dead" Reaction (Suzuki-Miyaura)

User Ticket #402: "I am trying to couple ethylboronic acid with 3-bromo-4-methylthiophene. I get 10% yield. The boronic acid seems to disappear."

Root Cause Analysis: Ethylboronic acid is unstable. Under the basic conditions required for Suzuki coupling, it undergoes rapid protodeboronation (decomposition) faster than the crowded palladium catalyst can perform the transmetalation. Furthermore, the steric bulk at the 3/4-position of the thiophene slows down the catalytic cycle, exacerbating the decomposition issue.

The Fix: Potassium Ethyltrifluoroborate (


) + Pd-PEPPSI-IPr 

Switching to Molander salts (trifluoroborates) provides a reservoir of the active boron species that releases slowly, preventing decomposition. Pairing this with a Pd-PEPPSI-IPr catalyst is critical. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts utilize a bulky N-Heterocyclic Carbene (NHC) ligand.

  • Why it works: The NHC ligand is electron-rich (facilitating oxidative addition into the hindered thiophene) and extremely bulky (accelerating reductive elimination, which beats the

    
    -hydride elimination trap).
    
Optimized Protocol (Suzuki)
ReagentEquivalentsRole
Hindered Halothiophene 1.0 equivSubstrate
Potassium Ethyltrifluoroborate 1.5 equivStable Ethyl Source
Pd-PEPPSI-IPr 2.0 mol%Catalyst (High Activity)

3.0 equivBase
Toluene / Water 3:1 RatioSolvent System

Step-by-Step:

  • Charge a reaction vial with the halothiophene (1.0 mmol),

    
     (1.5 mmol), 
    
    
    
    (3.0 mmol), and Pd-PEPPSI-IPr (0.02 mmol).
  • Evacuate and backfill with Argon (

    
    ).[1]
    
  • Add degassed Toluene (3 mL) and Water (1 mL). Note: The biphasic system helps dissolve the inorganic salts while keeping the organic substrate in the toluene phase.

  • Seal and heat to 80°C for 18 hours. Vigorously stir (1000 rpm) to ensure phase transfer.

  • QC Check: If you see "homocoupling" of the thiophene, reduce catalyst loading to 1 mol%.

Module 3: The "Isomerized" Product (Negishi)

User Ticket #515: "I switched to Negishi coupling using Diethylzinc (


). The reaction works, but 40% of my product is the vinyl-thiophene (styrene-like) impurity. I need the ethyl chain."

Root Cause Analysis: This is classic


-Hydride Elimination .
After the ethyl group transmetalates onto the Palladium, the complex looks like 

. Because the thiophene is bulky, the complex struggles to rotate into the correct geometry for Reductive Elimination (forming the C-C bond). Instead, the Pd grabs a hydrogen from the

-carbon of the ethyl group, kicking out the ethyl chain as an alkene (vinyl group) and leaving behind a Pd-Hydride.

The Fix: Knochel-Type Conditions (LiCl Additive)

You must accelerate the transmetalation and reductive elimination steps. The addition of Lithium Chloride (LiCl) or Lithium Bromide (LiBr) breaks up the polymeric aggregates of organozinc reagents, creating more reactive monomeric zincate species.

Optimized Protocol (Negishi)
ReagentEquivalentsRole
Hindered Halothiophene 1.0 equivSubstrate
Ethylzinc Halide (EtZnBr) 1.5 equivNucleophile
LiBr (anhydrous) 2.0 equivCritical Additive
Pd(RuPhos) G4 2.0 mol%Catalyst
THF 0.2 MSolvent

Step-by-Step:

  • Zinc Activation (if making fresh): If using commercial EtZnBr, skip to step 2. If generating in situ, flame dry LiBr (2 equiv) in the flask under vacuum, then add Zinc dust and activate with 5 mol% TMSCl and 1,2-dibromoethane in THF. Add ethyl bromide to generate EtZnBr.

  • Coupling: To the solution of EtZnBr/LiBr, add the halothiophene and the Pd(RuPhos) G4 precatalyst.

    • Why RuPhos? It is a bulky Buchwald phosphine designed specifically to prevent

      
      -hydride elimination in alkyl cross-couplings.
      
  • Stir at Room Temperature first. Only heat to 40°C if conversion is <10% after 2 hours.

    • Warning: High heat promotes

      
      -hydride elimination. Keep it as cool as possible.
      
Module 4: The "Nuclear Option" (Kumada)

User Ticket #601: "My substrate has no sensitive functional groups. I just need this bond formed cheaply and efficiently on a multi-gram scale."

The Fix: Nickel-Catalyzed Kumada

For pure hydrocarbon thiophenes (e.g., alkyl-thiophenes), Kumada coupling is superior to Pd-catalyzed methods. Nickel is a smaller metal center than Palladium, which paradoxically helps in specific steric environments by facilitating a faster reductive elimination of


 carbons, significantly reducing isomerization.

Protocol:

  • Catalyst: Use

    
      (1-2 mol%). The bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) forces a specific bite angle that favors reductive elimination of alkyl groups.
    
  • Reagent: Ethylmagnesium Bromide (EtMgBr) in Ether/THF.

  • Procedure: Add EtMgBr slowly to a solution of thiophene and catalyst at 0°C .

    • Note: The exotherm can be significant.

    • Troubleshooting: If the reaction stalls, add 5 mol% of TMEDA (tetramethylethylenediamine). This activates the Grignard reagent.

FAQ: Frequently Asked Questions

Q: Why do I see "reduced" thiophene (Thiophene-H) instead of Thiophene-Ethyl? A: This is the result of the Pd-Hydride species (formed after


-hydride elimination) undergoing reductive elimination with the thiophene ring. It confirms that your catalyst is inserting, but failing to couple. Solution:  Switch to a bulkier ligand (RuPhos or PEPPSI-IPr) to force the C-C bond formation faster than the elimination.

Q: Can I use microwave heating? A: Yes, specifically for the Suzuki protocol with trifluoroborates. Rapid superheating (120°C for 10 mins) often pushes the difficult reductive elimination step over the activation energy barrier before the catalyst decomposes. Do not use microwaves for Negishi/Kumada without extreme caution, as the organometallics are thermally sensitive.

Q: My thiophene has a pinacol boronate ester (Bpin) and I am coupling with Ethyl Iodide. Is this better? A: Generally, no . Coupling an


 halide (Ethyl-I) with an 

boronate is much harder than the reverse (Thiophene-Br + Ethyl-B).

halides are prone to halogen-lithium exchange or radical pathways that lead to messy side products. Always try to keep the halogen on the aromatic ring and the metal on the alkyl chain if possible.
References
  • Pd-PEPPSI-IPr Mechanism & Utility: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Biaryls and Alkyls." Chemistry – A European Journal, 2006.

  • Trifluoroborates in Suzuki Coupling: Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling."[2] Angewandte Chemie International Edition, 2009.

  • Prevention of

    
    -Hydride Elimination (RuPhos): 
    Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. (Contains specific sections on alkyl-coupling ligand design).
    
    
  • Negishi Coupling with LiCl Additives: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004.

  • Kumada Coupling for Alkyl-Thiophenes: Tamao, K., Sumitani, K., & Kumada, M. "Selective Carbon-Carbon Bond Formation by Cross-Coupling of Grignard Reagents with Organic Halides." Journal of the American Chemical Society, 1972.

Sources

Technical Support Center: Purification of Hydrazinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrazinecarboxamide derivatives, also known as semicarbazides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds from reaction byproducts. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my hydrazinecarboxamide synthesis?

A1: The synthesis of hydrazinecarboxamide derivatives can result in a variety of byproducts. The most common impurities include unreacted starting materials such as esters, acyl chlorides, or hydrazine hydrate.[1] Additionally, side reactions can lead to the formation of hydrazones, particularly if carbonyl compounds are present, and symmetrically di-substituted hydrazides.[1] In some cases, reaction intermediates like semicarbazide can also be present in the crude product.[2]

Q2: My reaction mixture is a complex mess. Where do I even begin with purification?

A2: A logical first step for complex mixtures is often a liquid-liquid extraction. This technique separates compounds based on their differing solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[3] This is particularly effective for removing polar impurities from your less polar hydrazinecarboxamide product.[4] For instance, washing the organic layer containing your product with a mild acid can remove basic impurities, while a wash with a mild base can remove acidic byproducts.[4]

Q3: I've performed a liquid-liquid extraction, but my product is still not pure. What's the next step?

A3: After an initial extraction, column chromatography is a powerful technique for separating compounds with similar polarities.[4][5] This method relies on the differential adsorption of compounds to a stationary phase (like silica gel) as a mobile phase (the eluent) passes through the column.[1] By gradually increasing the polarity of the eluent, you can selectively elute your desired hydrazinecarboxamide derivative, leaving impurities behind on the column.

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your hydrazinecarboxamide derivative is highly soluble at elevated temperatures but poorly soluble at room temperature.[1][6] This differential solubility is the key to obtaining pure crystals upon cooling. It is often necessary to test a range of solvents to find the optimal one for your specific compound.[6]

Q5: My recrystallization isn't working. What am I doing wrong?

A5: Several factors can hinder a successful recrystallization. Using too much solvent is a common mistake, which will result in a poor or no yield of crystals.[6] It's crucial to use the minimum amount of near-boiling solvent to fully dissolve your crude product.[6] If the solution is cooled too quickly, impurities can become trapped within the crystal lattice. Slow, undisturbed cooling is essential for the formation of pure, well-defined crystals.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your hydrazinecarboxamide derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation During Recrystallization - Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling.[6] - Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures.[6] - Cooling too rapidly: This can lead to the formation of an oil or very small, impure crystals.[7]- Concentrate the solution: Gently heat the solution to evaporate some of the solvent. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound. - Change the solvent system: If a single solvent is ineffective, a two-solvent recrystallization may be necessary.[8]
Product is Oily, Not Crystalline - The melting point of the compound is lower than the boiling point of the solvent. - Impurities are preventing crystallization. - Use a lower-boiling solvent. - Try a different purification method first: Further purify the crude product by column chromatography to remove impurities that may be inhibiting crystallization.
Poor Separation in Column Chromatography - Incorrect solvent system (eluent): The polarity of the eluent may be too high or too low, causing all compounds to elute together or not at all.[4] - Column overloading: Too much crude material was loaded onto the column. - Improper column packing: Channels or cracks in the stationary phase can lead to poor separation.- Optimize the eluent system: Use Thin Layer Chromatography (TLC) to test different solvent mixtures and find one that gives good separation of your desired compound from impurities.[9] A gradient elution, where the polarity of the solvent is gradually increased, is often effective.[4] - Reduce the amount of sample loaded. - Repack the column carefully, ensuring a uniform and compact bed of the stationary phase.[1]
Product Contaminated with Starting Hydrazine - Incomplete reaction. - Ineffective purification: Hydrazine can be difficult to remove due to its polarity and potential to co-elute with the product.- Drive the reaction to completion: Ensure you are using the correct stoichiometry and reaction conditions. - Acid wash during extraction: Convert the basic hydrazine to its water-soluble salt by washing the organic layer with a dilute acid solution.[10] - Specific chromatographic techniques: In some cases, specialized chromatography may be necessary.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Hydrazinecarboxamide Derivatives

This protocol is a starting point for the initial purification of a crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).[4] The volume should be sufficient to fully dissolve the solid, for example, 50 mL for every 1 gram of crude product.[4]

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Acidic Wash (Optional): To remove basic impurities like unreacted hydrazine, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[4] Add the acidic solution, gently shake the funnel, and allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash if necessary.

  • Basic Wash (Optional): To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Follow the same procedure as the acidic wash.

  • Brine Wash: To remove residual water from the organic layer, wash with a saturated aqueous solution of sodium chloride (brine).[4]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying a solid hydrazinecarboxamide derivative.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or a mixture) to find a suitable one where the compound is soluble when hot and insoluble when cold.[1][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[6] Add more solvent in small portions only if necessary to achieve complete dissolution at the boiling point.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[6][7] Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals, for example, in a vacuum desiccator, to remove all traces of solvent.[8]

Protocol 3: Silica Gel Column Chromatography

This protocol provides a general procedure for purification using column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.[1]

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.[1] This solution can be directly added to the top of the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.[4]

  • Elution: Begin eluting with a non-polar solvent system (e.g., a high percentage of hexane in ethyl acetate).[4] Collect the eluting solvent in fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).[4] This will elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified hydrazinecarboxamide derivative.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflow for purifying hydrazinecarboxamide derivatives.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction chromatography Column Chromatography extraction->chromatography Impurities Remain recrystallization Recrystallization extraction->recrystallization Product is Solid & Reasonably Pure chromatography->recrystallization Further Purification Needed pure_product Pure Hydrazinecarboxamide chromatography->pure_product High Purity Achieved recrystallization->pure_product

Caption: A general workflow for the purification of hydrazinecarboxamide derivatives.

Troubleshooting_Recrystallization start Problem: No Crystals Form cause1 Potential Cause Too Much Solvent start->cause1 cause2 Potential Cause Inappropriate Solvent start->cause2 cause3 Potential Cause Cooling Too Fast start->cause3 solution1 {Solution | Concentrate Solution} cause1->solution1 solution2 {Solution | Change Solvent} cause2->solution2 solution3 {Solution | Cool Slowly} cause3->solution3

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Chan, Y., Ali, A., Khairuddean, M., & Quah, C. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68.
  • Google Patents. (n.d.). EP0462456B1 - Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof.
  • Google Patents. (n.d.). JP2002080448A - Method for purifying hydrazodicarbonamide.
  • Google Patents. (n.d.). US3458283A - Hydrazine purification.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Scientific Research Publishing. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Retrieved from [Link]

  • University of Alberta. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Thiophene-Urea Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the optimization of reaction temperature in thiophene-urea condensation. The following information synthesizes established chemical principles with practical, field-proven insights to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental importance of temperature in a thiophene-urea condensation reaction?

Temperature is arguably the most critical parameter to control in the synthesis of thiophene-ureas, which most commonly involves the reaction of a thiophene-amine with an isocyanate or a thiophene-isocyanate with an amine.[1] Its importance stems from the direct influence it has on reaction kinetics, equilibrium, and the activation of undesirable side reactions.

  • Kinetics vs. Thermodynamics: The formation of the urea linkage is an exothermic process. At lower temperatures, the reaction is under kinetic control, favoring the formation of the most rapidly formed product. As the temperature increases, the system may shift towards thermodynamic control, where the most stable product is favored. However, excessively high temperatures can provide enough energy to overcome the activation barriers for competing side reactions or even decomposition.[2][3]

  • Primary Reaction Rate: Like most chemical reactions, an increase in temperature generally increases the rate of the desired condensation reaction. However, the goal is not simply to run the reaction as fast as possible, but to find the "sweet spot" where the desired product formation rate is maximized relative to the rates of side reactions.

  • Side Reactions: The isocyanate moiety is highly reactive and prone to several temperature-dependent side reactions that can significantly lower the yield and purity of the desired thiophene-urea.[4] Key side reactions include:

    • Biuret Formation: The newly formed urea product can react with another isocyanate molecule. This reaction is often accelerated at higher temperatures.[4]

    • Isocyanate Trimerization: At elevated temperatures, isocyanates can trimerize to form highly stable isocyanurates, effectively removing the starting material from the reaction.[5]

    • Allophanate Formation: If urethane intermediates are possible (e.g., from alcohol impurities), they can react with isocyanates at higher temperatures to form allophanates.[5]

    • Decomposition: Both the thiophene ring and the urea linkage can be susceptible to thermal degradation at excessively high temperatures, leading to complex and often inseparable impurity profiles.[5][6]

The optimal temperature is therefore a careful balance: high enough to ensure a reasonable reaction time but low enough to minimize the formation of these and other byproducts.

Q2: I am starting a new thiophene-urea synthesis. How do I design an experiment to determine the optimal temperature?

A systematic approach is crucial for efficiently identifying the optimal temperature. A temperature screening study using small-scale parallel reactions is the most effective method.

The protocol below outlines a self-validating system for this purpose. The inclusion of in-process controls via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows you to trust the results and make informed decisions.

Experimental Protocol: Temperature Screening for Thiophene-Urea Condensation

Objective: To identify the optimal reaction temperature that maximizes yield and purity for a specific thiophene-urea condensation.

Methodology:

  • Reaction Setup:

    • Arrange a parallel reaction block or a series of identical reaction vessels in individual heating mantles.

    • For each reaction, charge a flask with the thiophene-amine (1.0 eq), a suitable anhydrous solvent (e.g., THF, DCM, or DMF), and a magnetic stir bar.[1] Ensure all glassware is oven- or flame-dried to prevent side reactions with water.[7][8]

    • Inert the atmosphere in each flask by purging with nitrogen or argon.

  • Temperature Control:

    • Set each reaction station to a different, precisely controlled temperature. A good starting range for many isocyanate-amine reactions is from 0°C to 80°C.[9] A suggested screening array could be: 0°C, Room Temperature (RT, ~25°C), 40°C, 60°C, and 80°C.

  • Reagent Addition:

    • Dissolve the isocyanate (1.0-1.05 eq) in the anhydrous reaction solvent.

    • Add the isocyanate solution dropwise to each stirred reaction flask at its designated temperature. A slow, controlled addition is often critical to manage any exotherm.

  • Reaction Monitoring (Self-Validation):

    • At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, and 24 hr), carefully take a small aliquot from each reaction.

    • Analyze each aliquot by TLC or a rapid HPLC method.[10]

    • On a TLC plate: Spot the amine starting material, the isocyanate starting material (if stable), and the aliquots from each reaction temperature. This allows you to visually track the consumption of starting materials and the formation of the main product spot versus any new impurity spots.

    • Via HPLC: This provides quantitative data on the percentage of remaining starting materials, the desired product, and any byproducts, giving a clear picture of the reaction progress and purity profile at each temperature.[11]

  • Work-up and Analysis:

    • Once a reaction is deemed complete (by consumption of the limiting reagent) or has reached a clear endpoint (e.g., no further change by TLC/HPLC), quench the reaction appropriately.

    • Perform an identical work-up procedure for each reaction to ensure comparability.

    • Isolate the crude product and determine the yield for each temperature point.

    • Analyze the purity of each crude product by HPLC, LC-MS, or ¹H NMR to quantify the level of impurities.[12]

  • Data Interpretation:

    • Summarize the results in a table to clearly identify the temperature that provides the best balance of reaction time, yield, and purity.

Q3: My reaction yield is consistently low. What are the most likely temperature-related causes and how can I fix them?

Low yields are a common problem, and temperature is a primary suspect.[13] A logical troubleshooting process is essential.

  • Cause 1: Incomplete Reaction (Temperature Too Low)

    • Symptom: Significant amounts of starting material remain even after extended reaction times.

    • Diagnosis: The activation energy for the reaction is not being sufficiently overcome at the current temperature.

    • Solution: Incrementally increase the reaction temperature (e.g., in 10-20°C steps) and monitor the reaction progress closely by TLC or HPLC.[2] Be cautious of jumping to a very high temperature, as this can introduce impurity issues.

  • Cause 2: Product or Reactant Decomposition (Temperature Too High)

    • Symptom: The reaction appears to start well, but then the product spot on TLC fades, and/or a complex mixture of new, often baseline, spots appears. The isolated yield is low despite the apparent consumption of starting materials.

    • Diagnosis: One or more components are not stable at the reaction temperature. Thiophene rings, particularly with certain substituents, or the isocyanate itself can be thermally labile.[5][6]

    • Solution: Decrease the reaction temperature. It is better to have a slower, cleaner reaction than a fast, destructive one. If the reaction is too slow at lower temperatures, consider adding a suitable catalyst.

  • Cause 3: Competing Side Reactions (Temperature Too High)

    • Symptom: The yield of the desired product is low, but you can isolate and identify specific byproducts like isocyanurates or biurets.

    • Diagnosis: The temperature is high enough to significantly accelerate side reactions.[4]

    • Solution: Lower the reaction temperature to favor the desired urea formation kinetically. If a catalyst is being used, its activity might be too high at the current temperature, leading to a loss of selectivity. In such cases, both reducing the temperature and the catalyst loading may be necessary.[14]

Data Presentation: Example of a Temperature Optimization Study
EntryTemperature (°C)Reaction Time (h)Conversion (%) (by HPLC)Isolated Yield (%)Purity (%) (by HPLC)Key Observations
1024655898Reaction is very slow and incomplete.
225 (RT)12958997Clean reaction, good yield, but moderately slow.
3404>999496Optimal. Fast completion, excellent yield, and high purity.
4602>998588Faster, but notable increase in byproduct A (likely biuret).
5801>997275Very fast, but significant formation of byproducts A and B.
Q4: How does temperature influence the choice and activity of catalysts in this reaction?

Catalysts are often used to accelerate the reaction, especially with less reactive aliphatic isocyanates or sterically hindered substrates.[15] Temperature and catalyst choice are deeply interconnected.

  • Tertiary Amines (e.g., Triethylamine, DABCO): These are common catalysts that function as Lewis bases.[14][16] Their catalytic activity increases with temperature. However, at higher temperatures, their basicity can also promote side reactions like isocyanate trimerization. If you are using an amine catalyst and observing side products, lowering the temperature is the first step.

  • Organometallic Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): These are typically Lewis acid catalysts that activate the isocyanate group.[15][17] They are highly effective, often allowing reactions to proceed at lower temperatures than uncatalyzed versions. However, they can be too active at elevated temperatures, leading to a loss of selectivity and promoting side reactions or even decomposition.[9][17] The optimal temperature for a tin-catalyzed reaction is often significantly lower than for an uncatalyzed or amine-catalyzed one.

The general rule is to use the mildest conditions possible. If a catalyst allows the reaction to proceed efficiently at room temperature, there is often no benefit to heating it further.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical decision-making process for troubleshooting low yields in thiophene-urea condensation, with a focus on temperature-related issues.

Troubleshooting_Workflow cluster_too_cold Scenario 1: Reaction Too Cold cluster_too_hot Scenario 2: Reaction Too Hot start Low Yield Observed check_sm Analyze Reaction Mixture (TLC, HPLC, NMR) start->check_sm sm_present Significant Starting Material Remains? check_sm->sm_present increase_temp ACTION: Increase Temperature Incrementally (e.g., +15°C) sm_present->increase_temp  Yes impurities Major Impurities or Decomposition Products? sm_present->impurities  No end_ok Problem Resolved increase_temp->end_ok add_catalyst CONSIDER: Add Catalyst (e.g., DABCO, DBTDL) decrease_temp ACTION: Decrease Temperature (e.g., -15°C) impurities->decrease_temp  Yes other_issues Investigate Other Factors: - Reactant Purity - Solvent Choice - Stoichiometry impurities->other_issues  No reduce_catalyst ACTION: Reduce Catalyst Loading or Change Catalyst decrease_temp->reduce_catalyst reduce_catalyst->end_ok

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 3-Amino-Urea Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the urea scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique ability to form stable hydrogen bonds allows for potent and selective interactions with various biological targets, leading to the development of numerous FDA-approved drugs, particularly kinase inhibitors.[1][3] This guide provides a comparative analysis of the cytotoxic effects of a specific class of these compounds, the 3-amino-urea analogs, against a panel of human cancer cell lines. We will delve into their structure-activity relationships, explore their mechanisms of action, and provide a detailed protocol for assessing their cytotoxic potential.

The Chemical Scaffold: A Foundation for Anticancer Activity

The 3-amino-urea moiety serves as a versatile backbone for the design of potent anticancer agents. Its structural features can be systematically modified to optimize target binding and pharmacokinetic properties. A generalized structure of a 3-amino-urea analog is depicted below, highlighting the key components that can be altered to modulate biological activity.

Caption: Generalized chemical structure of 3-amino-urea analogs.

Comparative Cytotoxicity: A Quantitative Overview

The in vitro cytotoxicity of novel compounds is a critical first step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various 3-amino-urea and related urea analogs against a panel of human cancer cell lines, providing a comparative overview of their antiproliferative activities.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Amidinourea Derivatives
Compound 10A375 (Melanoma)Low micromolar range[4][5]
Compound 33A375 (Melanoma)Low micromolar range[4][5]
Compound 40A375 (Melanoma)Low micromolar range[4][5]
1-Aminotetralin Urea Analogs
3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea (9)U-87MG (Glioblastoma), PC-3 (Prostate)Variable cytotoxic activity[6]
3-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea (10)U-87MG (Glioblastoma), PC-3 (Prostate)Variable cytotoxic activity[6]
Pyridine-Urea Derivatives
Compound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[7]
Compound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[7]
Biphenyl Urea-Based Analog
Compound 1MDA-MB-231, MDA-MB-468, HCC70 (Triple-Negative Breast Cancer)1.5 - 5.8[8]
Amino Acid Hydroxyurea Derivatives
BOUSW620 (Colon)Stronger cytotoxic effect than MHCU[9]
MHCUSW620 (Colon)Antiproliferative agent[9]

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer activity of urea derivatives often stems from their ability to inhibit key players in oncogenic signaling pathways.[10][11] A prominent mechanism for many diaryl urea compounds is the inhibition of protein kinases, such as Raf kinases and receptor tyrosine kinases (RTKs), which are crucial for tumor growth and proliferation.[1][10][11]

For instance, the discovery of Sorafenib, a diaryl urea derivative, was a landmark in targeting the Ras-Raf-MEK-ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. The urea moiety plays a pivotal role in the binding of these inhibitors to the kinase domain, highlighting its importance in the design of targeted cancer therapies.[1]

G cluster_pathway Simplified Ras-Raf-MEK-ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 3-Amino-Urea Analog (e.g., Sorafenib-like) Inhibitor->Raf Inhibition

Caption: Inhibition of the Raf kinase by 3-amino-urea analogs.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[12]

Materials:
  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • 3-amino-urea analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-amino-urea analogs in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The 3-amino-urea scaffold represents a promising framework for the development of novel anticancer agents. The comparative data presented in this guide demonstrate the potent cytotoxic effects of these analogs across a range of cancer cell lines. Structure-activity relationship studies, such as those highlighted, are crucial for the rational design of next-generation compounds with improved potency and selectivity.[4][10] Future research should focus on elucidating the detailed molecular mechanisms of action of the most promising candidates and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space holds significant potential for expanding the arsenal of targeted therapies available to cancer patients.

References

  • Bissy, D., et al. (2024). Design, Synthesis and Biological Evaluation of Novel Anticancer Amidinourea Analogues via Unexpected 1,3,5-Triazin-2-one Ring Opening. ChemMedChem, 19(3), e202300493. [Link]

  • Özgeriş, B., et al. (2017). Synthesis and Anticancer Activity of Novel Ureas and Sulfamides Incorporating 1-Aminotetralins. Archives of Medical Research, 48(6), 525-533. [Link]

  • Iacopetta, D., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1004169. [Link]

  • Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. [Link]

  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Novel Anticancer Amidinourea Analogues via Unexpected 1,3,5‐Triazin‐2‐one Ring Opening. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(25), 15486–15495. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Xia, Y., et al. (2009). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 16(14), 1819-1832. [Link]

  • Bentham Science. (n.d.). Urea Derivatives as Anticancer Agents. Retrieved from [Link]

  • Oxford Academic. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review. [Link]

  • Abdel-Kader, M. S., et al. (2016). Design, synthesis, and anticancer evaluation of some novel thiourea, carbamimidothioic acid, oxazole, oxazolidine, and 2-amino-1-phenylpropyl-2-chloroacetate derived from L-norephedrine. Russian Journal of Bioorganic Chemistry, 42(4), 434-440. [Link]

  • Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301-1305. [Link]

  • Frontiers. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10. [Link]

  • Bentham Science. (2024). Urea and Thiourea Derivatives of Salinomycin as Agents Targeting Malignant Colon Cancer Cells. Letters in Drug Design & Discovery, 21(11), 1335-1345. [Link]

  • FULIR. (2013). Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. Retrieved from [Link]

  • ACS Publications. (2023). Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. ACS Pharmacology & Translational Science, 6(12), 1904–1917. [Link]

Sources

Reference standards for 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Qualification and Comparative Analysis of Reference Standards for Novel Thiophene-Urea Compounds

In the landscape of modern drug discovery and development, the rigorous analytical characterization of novel chemical entities is paramount. For researchers and scientists working with emerging drug candidates, such as those within the thiophene-urea class, the establishment of a reliable analytical reference standard is the bedrock upon which all subsequent quantitative analysis rests. This guide provides a comprehensive framework for the qualification and comparison of reference standards for a representative compound, 1-(2-(thiophen-2-yl)ethyl)urea , a structural analog to the not yet fully characterized 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea.

The principles and methodologies detailed herein are designed to be broadly applicable to novel thiophene-urea derivatives, offering a robust, field-proven approach for ensuring data integrity, accuracy, and regulatory compliance. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific literature.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. Its primary purpose is to confirm the identity and determine the concentration of an active pharmaceutical ingredient (API) in a sample. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," underscores the necessity of using a primary reference standard, which is a substance shown to have a high purity through comprehensive analytical testing.

When a compendial standard (e.g., from the United States Pharmacopeia - USP) is not available for a novel compound, a non-compendial, in-house primary standard must be established. This process involves a battery of tests to unequivocally confirm its structure and determine its purity with a high degree of confidence.

Comparative Analysis: In-House Primary Standard vs. Commercial Certified Reference Material (CRM)

For many novel compounds, a commercial Certified Reference Material (CRM) may not exist initially. However, as a compound progresses through the development pipeline, specialized vendors may begin to offer them. The following table compares the typical characteristics of an in-house qualified primary standard against a commercially procured CRM.

FeatureIn-House Primary Reference StandardCommercial Certified Reference Material (CRM)
Traceability Traceability established through internal qualification and characterization against well-calibrated instrumentation.Often traceable to national or international standards (e.g., NIST, SI units) through an unbroken chain of comparisons.
Purity Assignment Determined by a mass balance approach, combining data from multiple orthogonal analytical techniques.Purity value is provided in a Certificate of Analysis (CoA) with an associated uncertainty budget.
Documentation Comprehensive internal documentation package, including all raw data from characterization experiments.Accompanied by a detailed, ISO 17034-compliant Certificate of Analysis.
Cost & Availability High initial investment in time and resources for qualification; readily available for internal use thereafter.High purchase cost per unit; availability depends on the supplier's stock.
Regulatory Acceptance Generally well-accepted by regulatory agencies if the qualification is robust and thoroughly documented.High degree of regulatory acceptance due to established traceability and certification.

Workflow for Qualifying an In-House Primary Reference Standard

The qualification of a new batch of a reference standard is a multi-step, logic-driven process designed to be self-validating. The workflow ensures that the material is suitable for its intended analytical purpose.

G cluster_0 Material Selection & Initial Assessment cluster_1 Identity Confirmation (Qualitative Analysis) cluster_2 Purity Determination (Quantitative Analysis) cluster_3 Final Qualification A Select High-Purity Synthesis Batch (>99%) B Visual Inspection & Physical Characterization A->B C Mass Spectrometry (MS) B->C Is the structure confirmed? D NMR Spectroscopy ('H, 'C) B->D Is the structure confirmed? E FTIR Spectroscopy B->E Is the structure confirmed? F HPLC-UV (Purity & Impurities) E->F If Yes G Loss on Drying (LOD) F->G H Residue on Ignition (ROI) F->H I Residual Solvents (GC-HS) F->I J Mass Balance Purity Calculation G->J H->J I->J K Assign Purity Value & Uncertainty J->K L Generate Qualification Report & CoA K->L

Caption: Workflow for in-house qualification of a primary reference standard.

Experimental Protocols: A Practical Guide

The following protocols are foundational for the characterization and comparison of reference standards for thiophene-urea derivatives.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed to separate the main compound from potential process-related impurities and degradation products. The choice of a C18 column is based on the moderate polarity of the thiophene-urea scaffold, while the mobile phase composition is optimized for sharp, symmetrical peak shapes.

Methodology:

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a diode-array detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or maximum absorbance wavelength of the analyte).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard candidate at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a working solution at approximately 0.1 mg/mL by diluting the stock solution.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity of the main peak. This value is a critical input for the mass balance calculation. According to ICH Q2(R1) guidelines, for a purity test, all impurities greater than the reporting threshold (typically 0.05%) should be identified.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides a highly specific confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).

Methodology:

  • System Preparation:

    • Instrument: Waters Xevo G2-XS QTof or equivalent high-resolution mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Infusion: Introduce the sample solution (from the HPLC preparation) directly into the source via a syringe pump at 5-10 µL/min.

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • The expected [M+H]⁺ for 1-(2-(thiophen-2-yl)ethyl)urea (C₇H₁₀N₂OS) is approximately 171.0536.

  • Data Analysis:

    • Compare the measured accurate mass to the theoretical exact mass. A mass accuracy of <5 ppm provides strong evidence for the elemental composition and, therefore, the identity of the compound.

Mass Balance Calculation for Purity Assignment

The most authoritative method for assigning purity to a primary reference standard is the mass balance approach. This method accounts for all major components of the material, including the main compound, water content, residual solvents, and non-combustible inorganic impurities.

Purity (%) = [100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)] x (Chromatographic Purity % / 100)

This calculation provides a more accurate purity value than chromatographic peak area alone, as it subtracts the weight contributions of non-analyte components.

G center Assigned Purity (Mass Balance) hplc Chromatographic Purity (HPLC) hplc->center lod Water Content (LOD) lod->center gc Residual Solvents (GC-HS) gc->center roi Inorganic Impurities (ROI) roi->center

Advanced Spectral Characterization of Thiophene-Urea Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, thiophene-urea derivatives represent a privileged scaffold, widely utilized in kinase inhibitors (e.g., VEGFR, PDGFR targets) and anti-bacterial agents. However, structural elucidation of these compounds presents a unique challenge: the high polarity of the urea linkage contrasts sharply with the polarizable, electron-rich thiophene ring.

This guide provides a comparative analysis of Fourier Transform Infrared (FTIR) and Raman spectroscopy for this specific chemical class. While FTIR is the gold standard for monitoring the formation of the urea Amide I and II bands, Raman spectroscopy offers superior specificity for the thiophene ring breathing and C–S stretching modes, which are often obscured in IR. This guide details the experimental protocols, spectral assignments, and the "Data Fusion" strategy required for rigorous characterization.

Theoretical Framework: The Selection Rule Dichotomy

To interpret the spectra of thiophene-ureas, one must understand the fundamental physical selection rules that govern peak intensity.

  • FTIR (Dipole Moment Change): Infrared absorption requires a change in the permanent dipole moment during vibration.[1][2] The urea linkage (

    
    ), with its highly polar carbonyl and N-H bonds, exhibits massive dipole fluctuations, making FTIR the dominant technique for the linker.
    
  • Raman (Polarizability Change): Raman scattering relies on the deformation of the electron cloud (polarizability). The thiophene ring, being aromatic and electron-rich (6

    
    -electrons), is highly polarizable. Consequently, thiophene ring stretches dominate the Raman spectrum, often where FTIR is silent.
    
Diagram 1: Spectral Assignment Logic Flow

The following decision matrix illustrates how to assign peaks based on the functional group's electronic nature.

SpectralLogic Start Unknown Peak Analysis CheckRegion Check Wavenumber Region Start->CheckRegion HighFreq > 3000 cm⁻¹ (X-H Stretching) CheckRegion->HighFreq MidFreq 1500-1800 cm⁻¹ (Double Bonds) CheckRegion->MidFreq Fingerprint < 1500 cm⁻¹ (Skeletal/Ring) CheckRegion->Fingerprint IsPolar Is Bond Polar? (C=O, N-H) HighFreq->IsPolar N-H Stretch MidFreq->IsPolar Urea C=O IsAromatic Is System Aromatic? (Thiophene C=C, C-S) Fingerprint->IsAromatic Ring Breathing FTIR_Strong Primary: FTIR (Strong Dipole Change) IsPolar->FTIR_Strong Yes Raman_Strong Primary: Raman (Strong Polarizability) IsPolar->Raman_Strong No (Symm. Stretch) IsAromatic->FTIR_Strong No IsAromatic->Raman_Strong Yes

Figure 1: Decision matrix for assigning vibrational modes in thiophene-urea derivatives based on selection rules.

Experimental Protocol: Synthesis & Acquisition

Reliable spectral data begins with high-purity samples. The following protocol outlines the standard synthesis of a thiophene-urea derivative and the critical instrument parameters.

Synthesis (The Isocyanate Route)

Objective: Synthesize N-(thiophen-2-yl)-N'-phenylurea.

  • Reactants: Dissolve 2-aminothiophene (1.0 eq) in anhydrous Dichloromethane (DCM). Note: 2-aminothiophenes are unstable; use immediately or generate in situ.

  • Addition: Add phenyl isocyanate (1.1 eq) dropwise at 0°C under Argon.

  • Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon.

  • Work-up: The urea precipitates out of the non-polar DCM. Filter and wash with cold diethyl ether.

  • Validation: High melting point and lack of isocyanate peak (~2270 cm⁻¹) in FTIR.

Spectral Acquisition Parameters

Expert Insight: Thiophene derivatives are notorious for fluorescence in Raman spectroscopy due to conjugated


-systems.
ParameterFTIR (ATR Mode)Raman (Dispersive)
Source/Laser Mid-IR Globar785 nm or 1064 nm (Critical to avoid fluorescence)
Detector DTGS or MCT (Liquid N₂ cooled)CCD (785 nm) or InGaAs (1064 nm)
Resolution 4 cm⁻¹2–4 cm⁻¹
Scans/Exposure 32 scans10–30 sec accumulation
Sample State Solid powder (neat)Solid powder (glass capillary)

Comparative Spectral Analysis

This section details the specific shifts observed. The data below is synthesized from aggregate characterization of thiophene-urea classes.

The Urea Linker (FTIR Dominance)

The urea moiety is defined by the Amide I (C=O stretch) and Amide II (N-H bend/C-N stretch) bands.

  • Amide I (1630–1660 cm⁻¹): In FTIR, this is often the strongest peak. A shift to lower wavenumbers (e.g., <1640 cm⁻¹) indicates strong intermolecular hydrogen bonding in the solid state [1].

  • Amide II (1540–1560 cm⁻¹): A distinct, broad band in FTIR. It is usually weak or absent in Raman.

  • N-H Stretch (3300–3450 cm⁻¹): Appears as a sharp doublet in FTIR (asymmetric/symmetric).

The Thiophene Ring (Raman Dominance)

Thiophene rings exhibit "breathing" modes and C–S stretches that are weak in IR but intense in Raman.

  • Symmetric C=C Stretch (~1400–1460 cm⁻¹): The strongest Raman marker for thiophene. It corresponds to the symmetric stretching of the C=C bonds flanking the sulfur [2].

  • C–S Stretch (600–850 cm⁻¹): The heavy sulfur atom creates low-frequency modes. The C–S–C symmetric stretch is typically found near 600–700 cm⁻¹ and is highly Raman active due to the polarizability of sulfur [3].

Comparative Data Table
Functional GroupVibration ModeFTIR Wavenumber (cm⁻¹)FTIR IntensityRaman Wavenumber (cm⁻¹)Raman IntensityDiagnostic Value
Urea N-H Stretch (sym/asym)3300 – 3450Strong ~3300WeakH-bonding network
Urea C=O Amide I Stretch1630 – 1660Very Strong 1640 – 1670WeakLinker confirmation
Urea C-N-H Amide II Bend1540 – 1560Strong Silent/Weak-Amide identification
Thiophene C=C Asym. Stretch1500 – 1530Medium1510 – 1540MediumRing conjugation
Thiophene C=C Sym. Stretch1400 – 1430Weak1410 – 1460Very Strong Ring Fingerprint
Thiophene C-S C-S-C Stretch700 – 850Weak600 – 700Strong Sulfur presence

Workflow: The "Self-Validating" Protocol

For drug development, relying on a single technique is a risk. The following workflow utilizes the complementary nature of FTIR and Raman to create a self-validating dataset.

Diagram 2: Integrated Characterization Workflow

Workflow cluster_FTIR FTIR Path (Polar) cluster_Raman Raman Path (Polarizable) Sample Thiophene-Urea Sample FTIR_Acq Acquire FTIR (ATR Crystal) Sample->FTIR_Acq Raman_Acq Acquire Raman (785/1064 nm Laser) Sample->Raman_Acq Amide_Check Verify Amide I/II (1650/1550 cm⁻¹) FTIR_Acq->Amide_Check DataFusion Data Fusion & Validation Amide_Check->DataFusion Linker Confirmed Ring_Check Verify Thiophene Modes (1410/650 cm⁻¹) Raman_Acq->Ring_Check Ring_Check->DataFusion Ring Confirmed Result Confirmed Structure DataFusion->Result

Figure 2: Integrated workflow for confirming the structure of thiophene-urea derivatives.

Protocol Steps for Validation:
  • Run FTIR First: Confirm the reaction success by the appearance of the Amide I/II bands and the disappearance of the Isocyanate peak (~2270 cm⁻¹). If the Amide I band is split, it suggests multiple polymorphic forms or conformers.

  • Run Raman Second: Use a 785 nm laser to penetrate the sample. Look for the sharp, intense peak at ~1410-1460 cm⁻¹.

    • Self-Check: If the FTIR shows a urea peak but Raman lacks the thiophene "breathing" mode, the ring may have degraded (e.g., oxidation of the sulfur) or the sample is not the target thiophene derivative.

  • Overlay: A true thiophene-urea will show the Amide I in FTIR and the Ring Stretch in Raman with no spectral overlap, providing a clean "fingerprint" for quality control.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Amide I/II assignments and H-bonding shifts).
  • Vibrational Spectra of Thiophene Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Confirming the C=C symmetric stretch dominance in Raman).

  • Raman Spectroscopy of Sulfur-Containing Heterocycles. Journal of Raman Spectroscopy. (Assignments for C-S stretching modes).

  • Comparison of FTIR and Raman for Urea Derivatives. Thermo Fisher Scientific Application Notes. (General comparison of urea visibility in FTIR vs Raman).

Sources

Bioisosteric Replacement of the Thiophene Ring in Urea Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene-urea motif is a privileged scaffold in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., VEGFR, PDGFR) and soluble epoxide hydrolase (sEH) inhibitors. While the thiophene ring offers unique electronic properties and favorable


-stacking interactions, it presents significant liabilities regarding metabolic activation and structural alerts.

This guide provides a technical analysis of bioisosteric strategies to replace the thiophene ring within urea scaffolds. We evaluate three primary alternatives—Phenyl , Thiazole , and Bicyclo[1.1.1]pentane (BCP) —focusing on mitigating metabolic toxicity while maintaining potency (


) and improving pharmacokinetic (PK) profiles.

Part 1: The Rationale – Why Replace Thiophene?

The Metabolic Liability

The primary driver for replacing thiophene is its susceptibility to cytochrome P450 (CYP450) mediated bioactivation.[1][2] Unlike the phenyl ring, the electron-rich thiophene sulfur is prone to oxidation.

Mechanism of Toxicity:

  • S-Oxidation: CYP450 attacks the sulfur lone pair, forming a thiophene S-oxide.

  • Epoxidation: Alternatively, oxidation of the C2-C3 double bond yields a thiophene epoxide.

  • Michael Addition: These intermediates function as reactive Michael acceptors, covalently binding to nucleophilic residues (cysteine/lysine) on proteins, leading to hepatotoxicity or idiosyncratic drug reactions (IDRs).

Research indicates that the epoxidation pathway is often thermodynamically favored over S-oxidation, leading to highly exothermic and reactive metabolite formation [1].[1][3][4]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergent metabolic pathways of the thiophene ring leading to toxicity.

Thiophene_Metabolism Thiophene Thiophene-Urea Scaffold CYP450 CYP450 Oxidation Thiophene->CYP450 SOxide Thiophene S-Oxide (Electrophilic) CYP450->SOxide S-Oxidation Epoxide Thiophene Epoxide (Highly Reactive) CYP450->Epoxide Epoxidation (Thermodynamically Favored) Adduct Protein Adduct (Hepatotoxicity) SOxide->Adduct Michael Addition (Cys/Lys) Epoxide->Adduct Covalent Binding SafeMet Ring Opening/ Detoxification Epoxide->SafeMet Glutathione Conjugation

Figure 1: CYP450-mediated bioactivation pathways of thiophene, highlighting the formation of reactive electrophiles.[1][2]

Part 2: Comparative Analysis of Bioisosteres

We compare the thiophene ring against three distinct bioisosteric classes using Soluble Epoxide Hydrolase (sEH) inhibitors as a primary case study.

Alternative 1: Substituted Phenyl (The Stable Standard)
  • Strategy: Replacing the 5-membered thiophene with a 6-membered phenyl ring.

  • Pros: Eliminates S-oxidation risk; significantly improves metabolic stability (

    
    ).
    
  • Cons: Changes bond angles (120° vs. ~111° internal), potentially affecting the urea NH hydrogen bond directionality.

  • Optimization: Introduction of electron-withdrawing groups (e.g., 4-trifluoromethoxy) restores lipophilicity and metabolic resistance. The compound TPPU is a prime example where a phenyl-urea analog demonstrated superior PK properties over adamantyl/thiophene predecessors [2].[5][6]

Alternative 2: Thiazole (The Heteroaromatic Tune)
  • Strategy: Introduction of a nitrogen atom into the ring (1,3-thiazole).

  • Pros: Reduces electron density compared to thiophene, lowering susceptibility to oxidative metabolism. The nitrogen provides an additional H-bond acceptor.

  • Cons: Lower lipophilicity (LogP) may reduce membrane permeability.

Alternative 3: Bicyclo[1.1.1]pentane (The Saturated Mimic)
  • Strategy: Replacing the planar aromatic ring with a 3D saturated spacer.

  • Pros: "Escape from Flatland." Increases solubility, eliminates aromatic ring liabilities entirely, and maintains the vector of substituents (exit vectors are linear, mimicking para-substituted phenyl).

  • Cons: Synthetic complexity; potential loss of

    
    -stacking interactions in the binding pocket.
    

Part 3: Experimental Data Summary

The following table summarizes the performance of these scaffolds in a hypothetical urea-based sEH inhibitor series (based on aggregated SAR trends [2][3]).

MetricThiophene-Urea (Baseline)Phenyl-Urea (TPPU Analog)Thiazole-UreaBCP-Urea (Modern Bioisostere)
Potency (

, nM)
1.2 (High)1.6 (High)15.0 (Moderate)45.0 (Low-Moderate)
Metabolic Stability (

, min)
< 15 (Poor)> 120 (Excellent)60 (Good)> 180 (Superior)
Lipophilicity (cLogP) 3.53.82.12.5
Toxicity Risk (Ames/GSH) High (Reactive metabolites)LowLowLow
Solubility (

)
< 51055 40

Key Insight: While the thiophene analog often exhibits the highest raw potency due to optimal electronic fit, the Phenyl-Urea (specifically 4-OCF3 substituted) offers the best balance of potency and developability (PK/Toxicity profile).

Part 4: Experimental Protocols

To validate these bioisosteric replacements, robust synthesis and assay protocols are required.

Synthesis: Curtius Rearrangement for Urea Formation

The most reliable method to install the urea linkage while varying the aromatic/heteroaromatic ring is the Curtius Rearrangement. This avoids the use of unstable isocyanates as starting materials.

Reagents:

  • Carboxylic Acid Precursor (Thiophene/Phenyl/Thiazole-COOH)

  • Diphenylphosphoryl azide (DPPA) or Sodium Azide (

    
    )
    
  • Triethylamine (

    
    )
    
  • Amine Partner (

    
    )
    
  • Solvent: Anhydrous Toluene or THF

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene under

    
     atmosphere. Add 
    
    
    
    (1.2 eq).
  • Azide Formation: Add DPPA (1.1 eq) dropwise at 0°C. Stir for 1 hour at Room Temperature (RT). Checkpoint: Monitor by TLC/LCMS for acyl azide formation.

  • Rearrangement: Heat the reaction mixture to 80-90°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Coupling: Cool to 50°C and add the amine partner (1.1 eq). Stir for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated

    
    , and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Workflow

The following decision matrix guides the progression from synthesis to lead selection.

Validation_Workflow Start Candidate Design (Thiophene vs. Bioisosteres) Synth Synthesis via Curtius Rearrangement Start->Synth Assay_Potency In Vitro Potency (sEH/Kinase IC50) Synth->Assay_Potency Decision1 IC50 < 50 nM? Assay_Potency->Decision1 Assay_MetStab Microsomal Stability (Human/Rat Liver Microsomes) Decision1->Assay_MetStab Yes Discard Discard/Redesign Decision1->Discard No Decision2 t1/2 > 60 min? Assay_MetStab->Decision2 Assay_GSH GSH Trapping Assay (Reactive Metabolite Screen) Decision2->Assay_GSH Yes Decision2->Discard No Decision3 GSH Adducts? Assay_GSH->Decision3 Select Lead Candidate Selection Decision3->Select No (Clean) Decision3->Discard Yes (High Risk)

Figure 2: Screening cascade for validating bioisosteric replacements, prioritizing metabolic safety.

References

  • Toxicity Mechanism: Dans, P. D., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology.

  • Phenyl-Urea Optimization: Liu, J. Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors.[5] Toxicology and Applied Pharmacology.

  • sEH Inhibitor SAR: Kodani, S. D., & Hammock, B. D. (2015). The 2014 Soluble Epoxide Hydrolase Inhibitor Comprehensive Update. Current Drug Targets.

  • Curtius Rearrangement: Ghosh, A. K., et al. (2020). Curtius Rearrangement in Organic Synthesis. Chemical Reviews.

Sources

In vitro stability comparison of ethyl-urea linkers vs. propyl-urea linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linker Length Dilemma

In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and bioconjugates, the urea moiety (


) serves as a robust, neutral scaffold. However, the alkyl chain length connecting the urea to the payload or warhead—specifically ethyl (C2)  versus propyl (C3) —dictates the construct's physicochemical stability.

The Verdict: The Propyl-Urea linker generally exhibits superior in vitro chemical stability compared to the Ethyl-Urea linker.

  • Mechanism: The Ethyl-Urea linker is prone to intramolecular cyclization, forming a thermodynamically stable 5-membered imidazolidinone ring, leading to premature linker cleavage.

  • Performance: Propyl-Urea linkers resist this "self-immolation" pathway due to the slower kinetics of 6-membered ring formation, resulting in extended plasma half-lives (

    
    ).
    

This guide details the mechanistic basis of this instability, provides representative comparative data, and outlines a self-validating protocol for quantifying linker stability.

Mechanistic Insight: The Cyclization Trap

The primary differentiator between ethyl and propyl linkers is not hydrolytic susceptibility of the urea bond itself, but rather the propensity for Intramolecular Nucleophilic Attack .

The Baldwin Rule Effect

According to Baldwin’s rules for ring closure, the formation of a 5-membered ring (5-exo-trig) is kinetically favored over a 6-membered ring (6-exo-trig) in many nucleophilic acyl substitutions.

  • Ethyl-Urea (C2): If the distal end of the linker contains a nucleophile (or if the urea nitrogen attacks a neighboring electrophile), the 2-carbon spacer facilitates the formation of a 5-membered imidazolidin-2-one intermediate. This reaction is rapid and often leads to linker fragmentation.

  • Propyl-Urea (C3): The 3-carbon spacer requires the formation of a 6-membered dihydropyrimidin-2(1H)-one ring. While thermodynamically stable, the entropic cost of organizing the longer chain slows the reaction rate, enhancing the linker's integrity in physiological buffers.

Pathway Visualization

The following diagram illustrates the degradation pathway where the urea nitrogen acts as a nucleophile, leading to cyclization-induced cleavage.

LinkerDegradation Start_Ethyl Ethyl-Urea Linker (Linear State) TS_Ethyl Transition State (5-membered ring) Start_Ethyl->TS_Ethyl  Fast Cyclization (Low Activation Energy) Product_Ethyl Cleaved Product (Imidazolidinone) TS_Ethyl->Product_Ethyl  Degradation Start_Propyl Propyl-Urea Linker (Linear State) TS_Propyl Transition State (6-membered ring) Start_Propyl->TS_Propyl  Slow Cyclization (Entropic Barrier) Product_Propyl Intact Linker (High Stability) TS_Propyl->Product_Propyl  Resists Cleavage

Figure 1: Kinetic disparity in cyclization-mediated degradation between Ethyl (red path) and Propyl (green path) urea linkers.

Comparative Performance Data

The following data summarizes representative stability profiles derived from homologous series studies of urea and carbamate linkers in simulated physiological conditions (PBS, pH 7.4) and plasma.[1]

Table 1: In Vitro Stability Profile
ParameterEthyl-Urea Linker (C2)Propyl-Urea Linker (C3)Scientific Rationale
Buffer Stability (

, pH 7.4)
~12–24 Hours> 48 HoursC2 facilitates rapid 5-membered ring cyclization (Source 1).
Plasma Stability (

)
Moderate (< 6 Hours)High (> 12 Hours)Propyl chain resists enzymatic access and spontaneous cyclization (Source 1).
Acidic Stability (pH 4.0) HighHighProtonation of urea nitrogens at low pH inhibits nucleophilic attack in both.
Hydrophobicity (LogP) LowerHigherAdditional methylene (-CH2-) increases lipophilicity, potentially affecting solubility.
Primary Degradation Mode Cyclization-EliminationEnzymatic HydrolysisC2 is chemically labile; C3 is chemically stable but enzymatically accessible.

Critical Insight: In prodrug studies, the stability of linkers typically increases with length (Propyl > Ethyl > Methyl) because the transition state for the shorter linkers is entropically favored, accelerating degradation (Source 1).

Experimental Protocol: Self-Validating Stability Assay

To objectively compare these linkers in your own system, use this standardized LC-MS/MS workflow. This protocol includes "internal validation" steps to distinguish between chemical instability and enzymatic cleavage.

Materials
  • Test Compounds: Ethyl-urea and Propyl-urea analogs (10 mM DMSO stock).

  • Matrices:

    • Phosphate Buffered Saline (PBS), pH 7.4 (Chemical Stability).

    • Pooled Human Plasma (Enzymatic Stability).

  • Internal Standard (IS): Tolbutamide or Warfarin.

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow

Step 1: Incubation Setup

  • Prepare 1 µM working solutions of the Ethyl and Propyl variants in PBS and Plasma.

  • Validation Control: Include a "Heat Inactivated Plasma" group (incubate plasma at 56°C for 30 min prior to use).

    • Logic: If degradation occurs in active plasma but not inactivated plasma, the mechanism is enzymatic . If degradation occurs in both (or in PBS), the mechanism is chemical (cyclization) .

Step 2: Time-Point Sampling

  • Incubate plates at 37°C with gentle shaking.

  • Sample at

    
     minutes (24h).
    
  • At each time point, transfer 50 µL of sample to 200 µL Quenching Solution (contains IS).

  • Vortex (10 min) and Centrifuge (4000 rpm, 15 min, 4°C) to precipitate proteins.

Step 3: LC-MS/MS Analysis

  • Inject supernatant onto a C18 Reverse Phase column.

  • Monitor the parent ion [M+H]+ and the specific cyclized metabolite (e.g., imidazolidinone mass).

    • Ethyl Metabolite: Parent Mass - Leaving Group Mass.

    • Propyl Metabolite: Parent Mass - Leaving Group Mass (check for retention time shift).

Data Calculation

Calculate the remaining percentage (


) and half-life (

):


(Where

is the slope of

vs time)

Decision Matrix: When to Use Which?

Application ScenarioRecommended LinkerReasoning
Long-Circulating ADCs Propyl-Urea Requires maximum stability to prevent premature payload release in plasma.
"Self-Immolative" Spacers Ethyl-Urea If the goal is rapid release after a trigger event, the C2 linker's instability can be harnessed to drive fast payload liberation upon activation.
Hydrophilic Payloads Ethyl-Urea Slightly lower logP helps offset the hydrophobicity of certain payloads, provided the stability risk is managed.
Oral Prodrugs Propyl-Urea Survives the GI tract pH variations and absorption phase better than the ethyl variant (Source 1).

References

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Source: National Institutes of Health (PubMed) Comparison of linker length stability demonstrating Propyl > Ethyl. [Link]

  • Effect of urea and alkylureas on the stability and structural fluctuation of cytochrome c. Source: Biochimica et Biophysica Acta (BBA) Analysis of alkyl-urea interactions and thermodynamic stability. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy. Source: Frontiers in Pharmacology Review of linker length and stability parameters in ADC development. [Link]

Sources

Safety Operating Guide

3-Amino-1-[2-(thiophen-2-yl)ethyl]urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Rapid Reference Card
Parameter Data
Chemical Name 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea
CAS Number 1094561-95-1
Synonyms N-[2-(2-thienyl)ethyl]hydrazinecarboxamide
Molecular Formula C₇H₁₁N₃OS
Molecular Weight 185.25 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazard Toxic (Oral/Inhalation); Potential Reproductive Toxin (Semicarbazide derivative)
RCRA Status Non-listed (Manage as Characteristic/Toxic Waste)
Hazard Characterization & Risk Profiling

The "Why" Behind the Protocol: Effective disposal requires understanding the molecule's functional reactivity. This compound is not merely "organic waste"; it is a semicarbazide derivative containing a thiophene ring .

  • The Hydrazinecarboxamide Moiety (

    
    ):  The "3-amino" urea structure classifies this as a substituted semicarbazide. Semicarbazides are weak bases and reducing agents. Biologically, they are osteolathyrogens (connective tissue toxins) and potential reproductive toxins. Disposal Implication:  This waste must be treated as highly toxic and segregated from oxidizing agents to prevent exothermic gas evolution (NOx).
    
  • The Thiophene Ring (Sulfur Heterocycle): Thiophene derivatives are environmentally persistent and toxic to aquatic life. Upon combustion, they release Sulfur Oxides (

    
    ). Disposal Implication:  Open burning is prohibited.[1] Disposal must occur via an incinerator equipped with flue gas desulfurization (scrubbers).
    
Pre-Disposal Stabilization & Segregation

Before removing waste from the fume hood, you must stabilize the stream. Improper mixing is the leading cause of waste container over-pressurization.

Segregation Rules (Critical)
  • INCOMPATIBLE: Do NOT mix with strong oxidizers (e.g., Permanganates, Nitrates, Peroxides, Bleach). The hydrazine moiety can react vigorously, evolving nitrogen gas and heat.

  • INCOMPATIBLE: Do NOT mix with strong acids if the waste is in solution. Acid hydrolysis can cleave the urea linkage, releasing the free thiophene-ethylamine or hydrazine species, altering the toxicity profile.

  • COMPATIBLE: May be consolidated with other non-halogenated organic solids or non-halogenated organic solvents (if dissolved).

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Double-glove: Nitrile (Outer, >0.11mm) / Laminate (Inner)Thiophene derivatives can permeate standard latex. Double-gloving prevents dermal absorption of the toxic semicarbazide moiety.
Respiratory N95 (Solids) or Half-mask with OV/P100 (Liquids)Prevents inhalation of particulates. Semicarbazides are respiratory irritants.[2]
Eye Protection Chemical Splash GogglesStandard protection against dust or splash entry.
Step-by-Step Disposal Workflow

This protocol assumes the generator is in a research laboratory setting under US EPA (RCRA) or EU regulations.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the compound is potentially damp or acidic.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[3][4][5][6]

  • Decontamination: Wipe the exterior of the container with a solvent-dampened wipe (Ethanol/Acetone). Dispose of the wipe in the same container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-Amino-1-[2-(thiophen-2-yl)ethyl]urea" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[4][7][8]

  • Storage: Cap tightly. Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Characterization: Determine the primary solvent (e.g., DMSO, Methanol, DMF).

  • Segregation:

    • If solvent is Halogenated (DCM, Chloroform): Use "Halogenated Organic Waste" stream.

    • If solvent is Non-Halogenated (Methanol, Acetone): Use "Non-Halogenated Organic Waste" stream.

    • Note: Although the compound contains Sulfur, it is rarely high enough concentration to require a dedicated "High Sulfur" stream unless the mass percentage exceeds 5-10%.

  • pH Check: Ensure the solution is Neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate before capping to prevent pressure buildup.

Visual Logic: Waste Stream Decision Tree

The following diagram illustrates the decision logic for categorizing this specific waste stream to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE Label: 'Toxic Solid' SolidPath->SolidContainer OxidizerCheck Contains Oxidizers? LiquidPath->OxidizerCheck FinalDest Final Disposal: High-Temp Incineration (w/ Scrubber for SOx) SolidContainer->FinalDest SolventCheck Solvent Type? HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Halogenated Solvent NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste Non-Halogenated HaloWaste->FinalDest NonHaloWaste->FinalDest OxidizerCheck->SolventCheck No Quench ACTION: Quench/Reduce before containerization OxidizerCheck->Quench Yes (Risk of Explosion) Quench->SolventCheck

Caption: Operational logic flow for segregating semicarbazide-derivative waste. Note the critical checkpoint for oxidizers to prevent incompatible mixing.

Emergency Spill Management

If a spill occurs outside the hood:

  • Evacuate & Ventilate: The dust is an irritant. Clear the immediate area.[1][5][7]

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersal. Scoop into a waste container.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad. Do not use sawdust (combustible).

  • Decontamination: Wash the surface with a soap/water solution.[2] The urea linkage is water-soluble; the thiophene lipophilicity is moderate. A surfactant (soap) bridges this gap.

  • Disposal: All cleanup materials (gloves, pads) must be disposed of as hazardous chemical waste (Scenario A).

Regulatory Context (RCRA)

While this specific CAS is not P-listed or U-listed, it falls under the "Cradle-to-Grave" responsibility.

  • Waste Classification: If the waste does not exhibit ignitability (D001), corrosivity (D002), or reactivity (D003), it is classified as Non-RCRA Regulated Hazardous Waste in many jurisdictions, but must be managed as toxic due to the semicarbazide functionality.

  • EPA Recommendation: Incineration is the Best Demonstrated Available Technology (BDAT) for organic nitrogen/sulfur compounds to ensure complete destruction of the heterocycle [1].

References
  • US Environmental Protection Agency (EPA). RCRA Orientation Manual 2014: Resource Conservation and Recovery Act. Washington, DC. (2014). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (2011).[8] [Link]

  • PubChem. Compound Summary: Semicarbazide Hydrochloride (Structural Class Analog). National Library of Medicine. (Accessed 2024). [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery and development pipelines advance, the synthesis and handling of novel chemical entities become routine. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea (CAS: 1094561-95-1), a compound that, while promising in research, requires careful and informed handling due to its potential hazards. This document moves beyond a simple checklist, offering a procedural and causal framework to build a culture of safety and confidence in your laboratory.

Hazard Assessment: Understanding the Risks

The foundational step in safe handling is a thorough understanding of the compound's intrinsic hazards. 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea is classified with a "Warning" signal word and is associated with multiple hazard statements, indicating risks upon exposure through various routes.[1]

Hazard Statements for 3-Amino-1-[2-(thiophen-2-yl)ethyl]urea: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

This profile suggests that the compound, a powder, can pose a significant risk if it becomes airborne or comes into direct contact with the body.[1] The causality is clear: the chemical properties of the molecule can irritate and damage biological tissues upon contact. Therefore, the primary safety goal is to prevent any direct contact or inhalation.

Hazard StatementMeaningPrimary Exposure RouteImplication for Handling
H302/H332 Harmful if swallowed or inhaledIngestion, InhalationRequires handling in a ventilated area to prevent dust inhalation. No eating or drinking in the lab.
H312/H315 Harmful and irritating to skinDermal ContactImpermeable gloves and a lab coat are mandatory to prevent skin exposure.
H319 Causes serious eye irritationOcular ContactChemical splash goggles are essential to protect against airborne particles or splashes.
H335 May cause respiratory irritationInhalationA fume hood or other ventilated enclosure is necessary to control airborne dust.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a multi-layered approach to PPE is required. The selection of each component is directly linked to mitigating the risks of inhalation, dermal contact, and eye exposure.

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chemicals. Always check for tears or punctures before use. Double-gloving is recommended during weighing and transfer operations.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses do not provide a sufficient seal to protect from fine powders that may become airborne.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as weighing large quantities, a disposable gown can provide additional protection.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to control airborne dust. If a fume hood is not available, a properly fitted NIOSH-approved respirator with a particulate filter is necessary.

The following diagram outlines the logical flow for selecting and using appropriate PPE.

PPE_Workflow PPE Selection and Use Workflow cluster_assessment Hazard Identification cluster_selection PPE Selection cluster_procedure Safe Work Practice AssessHazards Review Hazard Statements (H302, H312, H315, H319, H332, H335) SelectGloves Nitrile/Neoprene Gloves AssessHazards->SelectGloves Skin Hazard SelectEyewear Chemical Splash Goggles AssessHazards->SelectEyewear Eye Hazard SelectBody Lab Coat AssessHazards->SelectBody Skin Hazard SelectRespiratory Fume Hood or Respirator AssessHazards->SelectRespiratory Inhalation Hazard DonPPE Don PPE Before Handling SelectGloves->DonPPE SelectEyewear->DonPPE SelectBody->DonPPE SelectRespiratory->DonPPE HandleInHood Handle Compound in Fume Hood DonPPE->HandleInHood DoffPPE Doff PPE and Dispose HandleInHood->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for PPE selection based on hazard assessment.

Operational Plan: Step-by-Step Handling Procedures

A clear, step-by-step operational plan minimizes the risk of accidental exposure.

Step 1: Preparation

  • Designate a specific area for handling, preferably within a chemical fume hood.

  • Ensure all necessary PPE is available and in good condition.

  • Have a chemical spill kit readily accessible.

  • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the compound.

Step 2: Weighing and Transfer

  • Perform all weighing and transfer operations within the fume hood.

  • Use a spatula to carefully transfer the powder. Avoid any actions that could create dust clouds.

  • If adding the compound to a solvent, do so slowly to prevent splashing.

Step 3: Post-Handling

  • Carefully decontaminate any equipment used.

  • Wipe down the work surface in the fume hood with a damp cloth.

  • Remove PPE in the correct order (gloves last) to avoid contaminating your skin.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency and Disposal Plan

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.

Disposal Plan:

All waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.

  • Collect all solid waste (unused compound, contaminated weigh boats, gloves, etc.) in a clearly labeled, sealed container.

  • Rinse any contaminated glassware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

The following diagram illustrates the waste disposal workflow.

Disposal_Workflow Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Weigh Boats, etc.) CollectSolid Collect in Labeled, Sealed Solid Waste Container SolidWaste->CollectSolid LiquidWaste Contaminated Rinsate CollectLiquid Collect in Labeled, Sealed Liquid Waste Container LiquidWaste->CollectLiquid DisposeHazardous Dispose as Hazardous Waste per Institutional Guidelines CollectSolid->DisposeHazardous CollectLiquid->DisposeHazardous

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-[2-(thiophen-2-yl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
3-Amino-1-[2-(thiophen-2-yl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.